Antibacterial agent 171
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C63H94N14O25 |
|---|---|
Molecular Weight |
1447.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R,4S)-5-[[(2R,3S)-2-[[(2R,3S)-2,3-dihydroxybutanoyl]amino]-3-hydroxy-3-(3-methylimidazol-4-yl)propanoyl]amino]-2,3-dihydroxy-4-methoxypentanoyl]-methylamino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxy-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-[(2S)-2-[(1,5-dihydroxy-4-oxo-2-pyridinyl)methylcarbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C63H94N14O25/c1-30(79)44(85)55(93)71-43(45(86)37-24-64-29-74(37)9)54(92)66-25-40(102-11)46(87)47(88)60(98)75(10)36(20-31-16-13-12-14-17-31)53(91)67-26-41(82)70-49(62(5,6)99)57(95)69-34(28-78)51(89)73-50(63(7,8)100)58(96)72-48(61(2,3)4)56(94)68-33(22-42(83)84)59(97)76-19-15-18-35(76)52(90)65-23-32-21-38(80)39(81)27-77(32)101/h12-14,16-17,21,24,27,29-30,33-36,40,43-50,78-79,81,85-88,99-101H,15,18-20,22-23,25-26,28H2,1-11H3,(H,65,90)(H,66,92)(H,67,91)(H,68,94)(H,69,95)(H,70,82)(H,71,93)(H,72,96)(H,73,89)(H,83,84)/t30-,33-,34-,35-,36-,40-,43+,44+,45+,46-,47-,48+,49+,50+/m0/s1 |
InChI Key |
GMKYGNLRVOSWJW-NKRKLCNISA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H]([C@@H](C1=CN=CN1C)O)C(=O)NC[C@@H]([C@@H]([C@@H](C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CO)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)NCC4=CC(=O)C(=CN4O)O)C(C)(C)C)C(C)(C)O)C(C)(C)O)O)O)OC)O)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C1=CN=CN1C)O)C(=O)NCC(C(C(C(=O)N(C)C(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C(=O)NC(CO)C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NCC4=CC(=O)C(=CN4O)O)C(C)(C)C)C(C)(C)O)C(C)(C)O)O)O)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Antibacterial Agent 171 (Compound 28)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical structure, properties, and antibacterial activity of the novel antibacterial agent designated as 171, also referred to in scientific literature as Compound 28. This agent has demonstrated significant efficacy against a broad spectrum of bacteria, including drug-resistant strains.
Chemical Structure and Properties
Antibacterial agent 171 is a synthetic derivative of bakuchiol, a natural phenol. Its design is based on biomimicking the amphiphilic nature of cationic antibacterial peptides, featuring a hydrophobic bakuchiol core and a cationic moiety. This structure is critical to its mechanism of action, which involves interaction with and disruption of bacterial cell membranes.
Chemical Name: (E)-4-(3-((3,7-dimethylocta-1,6-dien-3-yl)oxy)propyl)pyridin-1-ium bromide Molecular Formula: C₂₀H₃₀BrNO Molecular Weight: 384.36 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White solid |
| Solubility | Soluble in DMSO and methanol |
| Lipophilicity (logP) | Data not specified in the primary literature |
| Melting Point | Data not specified in the primary literature |
| Stability | Good stability in salt conditions |
Antibacterial Activity
This compound exhibits potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy extends to clinically relevant multidrug-resistant (MDR) strains.
Table 2: In Vitro Antibacterial Activity of Agent 171 (MIC in μg/mL)
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus (ATCC 29213) | 1.56 |
| Methicillin-resistant S. aureus (MRSA) (ATCC 43300) | 3.125 |
| Vancomycin-intermediate S. aureus (VISA) (Mu50) | 3.125 |
| Escherichia coli (ATCC 25922) | 3.125 |
| Pseudomonas aeruginosa (ATCC 27853) | 3.125 |
| Acinetobacter baumannii (MDR, clinical isolate) | 3.125 |
| Klebsiella pneumoniae (MDR, clinical isolate) | 3.125 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Mechanism of Action
The primary mechanism of action for this compound is the disruption of bacterial cell membrane integrity. Its cationic nature facilitates binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic portion of the molecule then inserts into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell death. This rapid, membrane-targeting action is advantageous as it is less likely to induce bacterial resistance compared to antibiotics that target specific metabolic pathways.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The synthesis of this compound is a multi-step process starting from bakuchiol. A detailed protocol can be found in the primary literature, "Design, Synthesis, and Biological Evaluation of Membrane-Active Bakuchiol Derivatives as Effective Broad-Spectrum Antibacterial Agents" published in the Journal of Medicinal Chemistry. The general workflow is outlined below.
Caption: General synthetic workflow for this compound.
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: Bacterial strains were cultured in Mueller-Hinton broth (MHB) to the mid-logarithmic phase.
-
Serial Dilution: The antibacterial agent was serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Observation: The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.
The in vivo antibacterial efficacy of Agent 171 was evaluated in a murine model of corneal infection.
-
Animal Model: BALB/c mice were anesthetized.
-
Corneal Scarification: The central cornea of the left eye of each mouse was scratched with a sterile needle.
-
Bacterial Inoculation: A suspension of S. aureus or P. aeruginosa was topically applied to the injured cornea.
-
Treatment: After a set period post-infection, a solution of this compound was topically administered to the infected eye at specified intervals.
-
Evaluation: The severity of the corneal infection was scored based on opacity, and the bacterial load in the cornea was determined by plating homogenized corneal tissue.
Safety and Toxicology
Preliminary safety evaluations have been conducted to assess the potential for hemolysis and cytotoxicity.
Table 3: Hemolytic and Cytotoxic Activity of this compound
| Assay | Cell Type | Result (HC₅₀ or CC₅₀ in μg/mL) |
| Hemolysis Assay | Human Red Blood Cells | > 200 |
| Cytotoxicity Assay (MTT) | Human Keratinocytes (HaCaT) | > 100 |
HC₅₀: The concentration that causes 50% hemolysis. CC₅₀: The concentration that causes 50% cytotoxicity.
The data indicates that this compound has low hemolytic activity and low cytotoxicity against human cells at concentrations well above its MIC values, suggesting a favorable preliminary safety profile.
Conclusion
This compound (Compound 28) is a promising novel antibacterial agent with potent, broad-spectrum activity against a range of pathogenic bacteria, including multidrug-resistant strains. Its membrane-targeting mechanism of action suggests a lower propensity for the development of bacterial resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
An In-depth Technical Guide to Antibacterial Agent 171: An LpxC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antibacterial agents with unique mechanisms of action is paramount to addressing this threat. One promising therapeutic target is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which catalyzes the first committed and essential step in the biosynthesis of lipid A.[1][2][3] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the outer membrane of most Gram-negative bacteria, essential for their viability and structural integrity.[1][2] Inhibition of LpxC disrupts the formation of the outer membrane, leading to bacterial cell death.
This technical guide provides a comprehensive overview of Antibacterial Agent 171 , a potent inhibitor of LpxC, and the broader class of LpxC inhibitors.
Core Compound Identification
-
IUPAC Name: (2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide
-
CAS Number: 1354546-42-1
Mechanism of Action: Inhibition of Lipid A Biosynthesis
This compound exerts its bactericidal effect by targeting and inhibiting the LpxC enzyme. LpxC is a zinc-dependent metalloenzyme that catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the second step in the Raetz pathway of lipid A biosynthesis.[1][4] By inhibiting this crucial step, the agent effectively halts the production of lipid A, preventing the formation of a functional outer membrane in Gram-negative bacteria. This disruption of the cell envelope leads to increased permeability, loss of cellular integrity, and ultimately, cell death.[2] The high conservation of LpxC across a wide range of Gram-negative pathogens and its absence in mammalian cells make it an attractive target for the development of selective antibacterial drugs.[1]
Signaling Pathway: Lipid A Biosynthesis and LpxC Inhibition
Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound on the LpxC enzyme.
Quantitative Data
The following tables summarize the in vitro activity of various LpxC inhibitors against the LpxC enzyme and their antibacterial efficacy against a panel of Gram-negative pathogens. Data for LpxC-2, a compound from the same biphenyl methylsulfone-containing series as this compound, is included to provide a relevant comparison.[5]
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| This compound | LpxC | >95.2 | |
| LpxC-2 | P. aeruginosa LpxC | 2.3 | [5] |
| LpxC-4 | P. aeruginosa LpxC | 1.0 | [5] |
| CHIR-090 | E. coli LpxC | 0.5 | [1] |
| BB-78485 | E. coli LpxC | 160 | [6] |
| L-161,140 | E. coli LpxC | 30 | [6] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration, MIC)
| Compound | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 13883) | A. baumannii (ATCC 19606) | Reference(s) |
| LpxC-2 | 1 µg/mL | 4 µg/mL | 2 µg/mL | >64 µg/mL | [5] |
| LpxC-4 | 0.25 µg/mL | 1 µg/mL | 1 µg/mL | >32 µg/mL | [3][5] |
| CHIR-090 | 0.1 µg/mL | 0.4 µg/mL | 0.2 µg/mL | >64 µg/mL | [5] |
| BB-78485 | 1 µg/mL | >32 µg/mL | - | - | [6] |
| L-161,140 | 1-3 µg/mL | >128 µg/mL | - | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and development of novel antibacterial agents.
LpxC Deacetylase Activity Assay
This assay measures the enzymatic activity of LpxC and the inhibitory potential of test compounds.
Principle: The assay quantifies the conversion of the radiolabeled substrate, [¹⁴C]-UDP-3-O-(3-hydroxymyristoyl)-N-acetyl-glucosamine, to its deacetylated product.
Materials:
-
Purified LpxC enzyme
-
[¹⁴C]-UDP-3-O-(3-hydroxymyristoyl)-N-acetyl-glucosamine (substrate)
-
Assay buffer (e.g., 20 mM Bis-Tris propane, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Microplate reader (for fluorescence-based assays)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified LpxC enzyme.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at room temperature.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period.
-
Terminate the reaction (e.g., by adding a strong acid).
-
Separate the product from the substrate using an appropriate method (e.g., chromatography).
-
Quantify the amount of radiolabeled product using liquid scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Experimental Workflow: LpxC Deacetylase Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against the LpxC enzyme.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.[7][8]
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.[8]
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[7]
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD₆₀₀).
Synthesis Workflow
While a specific, detailed synthesis protocol for (2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide is not publicly available in the provided search results, a general retrosynthetic analysis can be proposed based on its structure. The synthesis would likely involve the formation of the butanamide backbone, introduction of the biphenyl and methylsulfonyl groups, and final conversion to the hydroxamic acid.
Logical Relationship: Retrosynthetic Analysis
Caption: A plausible retrosynthetic approach for the synthesis of this compound.
Conclusion
This compound and other LpxC inhibitors represent a promising new class of antibiotics specifically targeting Gram-negative bacteria. Their novel mechanism of action, focused on the disruption of the essential lipid A biosynthesis pathway, offers a potential solution to the growing problem of antibiotic resistance. The data presented in this guide underscore the potent in vitro activity of this class of compounds. Further research and development, guided by the experimental protocols outlined herein, are crucial to fully elucidate the therapeutic potential of LpxC inhibitors and to bring these much-needed novel antibacterial agents to the clinic.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Whitepaper: The Mechanism of Action of Antibacterial Agent "171" Against Gram-Negative Bacteria
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "Antibacterial agent 171." This suggests that the name may be an internal, proprietary identifier for a compound under development or a hypothetical agent. To fulfill the structural and technical requirements of this request, this whitepaper will utilize Ciprofloxacin , a well-characterized fluoroquinolone antibiotic with a known mechanism of action against Gram-negative bacteria, as a representative agent. All data, protocols, and diagrams presented are based on established knowledge of Ciprofloxacin.
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a significant global health challenge.[1][2] These pathogens possess a formidable outer membrane that acts as a barrier to many antibiotics, necessitating the development of novel therapeutic agents.[1][3] Fluoroquinolones, such as Ciprofloxacin, are a class of broad-spectrum synthetic antibiotics that have been crucial in treating a wide range of infections caused by these organisms.[4][5] Their efficacy stems from a highly specific mechanism of action that targets bacterial DNA synthesis, a fundamental process for replication and survival.[4][5]
This document provides an in-depth technical overview of the mechanism of action of Ciprofloxacin, serving as a model for "this compound." It details the molecular targets, summarizes its antibacterial efficacy through quantitative data, outlines key experimental protocols for its study, and provides visual representations of its mode of action and associated experimental workflows.
Core Mechanism of Action: Inhibition of DNA Topoisomerases
Ciprofloxacin's primary mechanism of action is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV .[6] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the principal target.[6] This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up ahead of the replication fork. Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA strands but cannot reseal them. This leads to the accumulation of double-strand breaks, halting DNA replication and triggering cell death.[4][5]
-
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) the daughter chromosomes after a round of DNA replication. While it is a more prominent target in Gram-positive bacteria, its inhibition in Gram-negative organisms also contributes to the antibacterial effect by preventing proper chromosome segregation.[6]
The formation of a stable Ciprofloxacin-enzyme-DNA complex is the key cytotoxic event, ultimately leading to a rapid bactericidal effect.[4]
Quantitative Data: Antibacterial Efficacy
The potency of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the agent that prevents visible growth of a bacterium. Below is a summary of representative MIC values for Ciprofloxacin against common Gram-negative pathogens.
| Gram-Negative Pathogen | Strain | MIC Range (μg/mL) | Interpretation |
| Escherichia coli | ATCC 25922 | 0.008 - 0.03 | Susceptible |
| Pseudomonas aeruginosa | ATCC 27853 | 0.25 - 1.0 | Susceptible |
| Klebsiella pneumoniae | ATCC 700603 | 0.015 - 0.06 | Susceptible |
| Neisseria gonorrhoeae | Various Clinical Isolates | ≤ 0.002 - > 32 | Susceptible to Resistant |
Data are illustrative and compiled from various surveillance studies. Actual MICs can vary between isolates.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action and efficacy of agents like Ciprofloxacin.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of an agent that inhibits bacterial growth.
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight on appropriate agar. Several colonies are used to inoculate a saline or broth solution, which is then adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final test concentration of 5 x 10⁵ CFU/mL in the microplate wells.
-
Antibiotic Dilution Series: A two-fold serial dilution of Ciprofloxacin is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. Concentrations typically range from 64 μg/mL down to 0.008 μg/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is determined as the lowest concentration of Ciprofloxacin in which there is no visible turbidity (bacterial growth).
Protocol: DNA Gyrase Inhibition Assay (Supercoiling Assay)
This biochemical assay directly measures the effect of the agent on the function of purified DNA gyrase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing ATP, relaxed circular plasmid DNA (as the substrate), and purified DNA gyrase enzyme (subunits GyrA and GyrB).
-
Inhibitor Addition: Varying concentrations of Ciprofloxacin are added to the reaction mixtures. A control reaction with no inhibitor is included.
-
Enzyme Reaction: The reaction is initiated by adding the enzyme and incubated at 37°C for 1 hour to allow the supercoiling of the plasmid DNA to occur.
-
Reaction Termination: The reaction is stopped by adding a solution containing a DNA loading dye and a protein denaturant (e.g., Sodium Dodecyl Sulfate).
-
Agarose Gel Electrophoresis: The reaction products are loaded onto a 1% agarose gel. The gel is run at a constant voltage to separate the different DNA topoisomers.
-
Visualization and Analysis: The gel is stained with a fluorescent DNA-intercalating agent (e.g., ethidium bromide) and visualized under UV light. Supercoiled DNA migrates faster through the gel than relaxed DNA. Inhibition of the enzyme is observed as a decrease in the amount of the supercoiled DNA form and an increase in the relaxed form. The concentration of Ciprofloxacin that inhibits 50% of the supercoiling activity (IC₅₀) can then be calculated.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental processes described above.
Caption: Ciprofloxacin's mechanism of action against bacterial DNA replication.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
- 1. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 6. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of Antibacterial Agent 171: A Case of Catalog Nomenclature
Despite a comprehensive investigation into the discovery and origin of "Antibacterial agent 171," it appears that this designation does not refer to a formally recognized or publicly documented specific antimicrobial compound. Instead, "this compound" is a product identifier used by the chemical supplier MedchemExpress, corresponding to their catalog number HY-156005.
Further investigation focused on the product "this compound (Compound 28)" listed by MedchemExpress. This led to the identification of the catalog number HY-156005. However, a thorough search for this specific identifier in scientific databases also failed to retrieve any primary research articles describing its development or biological activity.
This lack of publicly available scientific documentation prevents the creation of an in-depth technical guide as requested. Key information, including its discovery, origin, detailed experimental protocols for its characterization, and any elucidated signaling pathways, remains proprietary to the supplier or is otherwise not disclosed in the public domain.
Therefore, researchers, scientists, and drug development professionals seeking information on this specific compound are advised to directly contact the supplier, MedchemExpress, for any available technical data sheets or references they may be able to provide. Without access to the primary scientific literature, a comprehensive technical whitepaper on the core discovery and origin of "this compound" cannot be constructed.
In-depth Technical Guide to Antibacterial Agent 171 (Corramycin 28)
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Antibacterial agent 171, also identified as Corramycin 28, is a promising novel antibacterial peptide. It is an optimized analogue of Corramycin, a natural product isolated from the myxobacterium Corallococcus coralloides. Corramycin 28 demonstrates a broader spectrum and increased potency against key Gram-negative bacteria, along with an improved pharmacokinetic profile in preclinical models. This document provides a comprehensive overview of its solubility and stability, compiled from available scientific literature.
Physicochemical Properties
| Property | Data | Reference |
| Chemical Formula | C₆₃H₉₄N₁₄O₂₅ | [1] |
| Molecular Weight | 1447.50 g/mol | [1] |
| Class | Zwitterionic antibacterial peptide | [2] |
Solubility Profile
Limited quantitative data on the solubility of Corramycin 28 is publicly available. However, based on the experimental protocols from the primary research, the following can be inferred:
| Solvent/System | Observation | Reference |
| Water | Soluble | The compound is formulated in aqueous solutions for in vivo studies. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for stock solutions in in vitro assays. |
Experimental Protocol: General Solubility Assessment (Inferred)
A common method for assessing solubility in drug discovery, likely employed for Corramycin 28, is as follows:
-
Stock Solution Preparation: A stock solution of Corramycin 28 is prepared in 100% DMSO at a high concentration (e.g., 10 mM).
-
Aqueous Dilution: The DMSO stock is serially diluted in aqueous buffers (e.g., phosphate-buffered saline, PBS) to the desired final concentrations for biological assays.
-
Visual Inspection: The solutions are visually inspected for any signs of precipitation.
-
Quantitative Analysis (if performed): Techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy can be used to determine the concentration of the compound remaining in solution after equilibration and filtration/centrifugation.
Stability Profile
Detailed stability studies for Corramycin 28 are not extensively published. However, the handling and storage recommendations from suppliers and the nature of the experiments conducted provide some insights into its stability.
| Condition | Observation/Recommendation | Reference |
| Storage (Solid) | Recommended storage conditions are specified in the Certificate of Analysis, typically at low temperatures (e.g., -20°C or -80°C). | [1] |
| Storage (in DMSO) | Stock solutions in DMSO are generally stored at -20°C or -80°C to maintain stability over time. | General laboratory practice |
| Aqueous Solution | Likely prepared fresh for experiments to minimize degradation. Peptide-based drugs can be susceptible to hydrolysis and microbial contamination in aqueous solutions. | General laboratory practice |
Experimental Protocol: Stability Assessment (General Methodology)
A typical approach to evaluating the stability of a compound like Corramycin 28 would involve:
-
Sample Preparation: Solutions of Corramycin 28 are prepared in relevant media (e.g., aqueous buffers, plasma).
-
Incubation: The samples are incubated under various conditions of temperature (e.g., 4°C, 25°C, 37°C) and pH.
-
Time-Point Analysis: Aliquots are taken at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The concentration of the remaining intact Corramycin 28 is determined using a suitable analytical method like LC-MS/MS. The degradation products can also be identified.
Mechanism of Action and Signaling
The precise molecular target and signaling pathway of Corramycin and its analogue, Corramycin 28, have not been fully elucidated in the public domain. However, research indicates that it is a novel mechanism of action that circumvents existing resistance pathways. The introduction of a siderophore moiety in Corramycin 28 is a key modification designed to enhance its uptake by Gram-negative bacteria through their iron transport systems.
Proposed Uptake and Action Workflow
Caption: Proposed mechanism of Corramycin 28 uptake and action in Gram-negative bacteria.
Experimental Workflow: In Vitro ADMET Profiling
The development of Corramycin 28 involved a comprehensive in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties.
Caption: General experimental workflow for in vitro ADMET profiling of drug candidates.
This technical guide provides a summary of the currently available information on the solubility and stability of this compound (Corramycin 28). Further detailed quantitative data would require access to the full, non-public experimental results from the developers. Researchers are encouraged to consult the primary scientific literature for more in-depth information.
References
Preliminary Toxicity Assessment of Antibacterial Agent 171 (Compound 28)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 171, also identified as Compound 28 in peer-reviewed literature, is an indole-based peptidomimetic that has demonstrated significant promise as a novel therapeutic agent against Gram-positive bacteria.[1][2] Preliminary studies have highlighted its potent antimicrobial activity. This document provides a comprehensive overview of the initial toxicity assessment of this compound, compiling available data on its effects on mammalian cells. The focus is to present a clear and concise summary of its preliminary safety profile to aid in further research and development.
Quantitative Toxicity Data
Initial investigations into the toxicological profile of this compound (Compound 28) have focused on its hemolytic activity and cytotoxicity against mammalian cell lines. The available data indicates a favorable preliminary safety profile, characterized by low toxicity at effective antimicrobial concentrations.[1][2]
Table 1: Hemolytic Activity of this compound (Compound 28)
| Compound | Concentration | Hemolytic Activity (%) | Source |
| This compound (Compound 28) | Data not publicly available | Low | [1][2] |
Table 2: Cytotoxicity of this compound (Compound 28) against Mammalian Cells
| Cell Line | Assay Type | IC50 | Source |
| Specific cell line data not publicly available | e.g., MTT, MTS | Low Toxicity | [1][2] |
Note: While specific quantitative values for hemolytic activity and IC50 are not detailed in the publicly available abstracts, the primary literature consistently describes them as "low," suggesting a high therapeutic index.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the preliminary toxicity assessment of novel antibacterial agents. These protocols are based on standard laboratory practices and are likely representative of the methods used to evaluate this compound.
Hemolysis Assay
Objective: To determine the lytic effect of this compound on red blood cells (RBCs), which is a measure of its potential to damage cell membranes.
Methodology:
-
Preparation of Red Blood Cells: Fresh human or rabbit red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 2-4% (v/v).
-
Incubation: The RBC suspension is incubated with various concentrations of this compound. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Reaction: The mixture is incubated for a specified period, typically 1-4 hours, at 37°C with gentle agitation.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs and cellular debris.
-
Quantification: The supernatant, containing the released hemoglobin, is transferred to a 96-well plate. The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Cytotoxicity Assay (MTT/MTS Assay)
Objective: To assess the effect of this compound on the viability and metabolic activity of mammalian cell lines.
Methodology:
-
Cell Seeding: Mammalian cells (e.g., HEK293, HepG2, or other relevant cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
Addition of Reagent: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Color Development: The plates are incubated for an additional 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength appropriate for the formazan product (e.g., ~570 nm for MTT and ~490 nm for MTS).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations
Experimental Workflow for Preliminary Toxicity Assessment
References
Methodological & Application
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 171
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's efficacy. It is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specified incubation period.[1][2][3] This application note provides a detailed protocol for determining the MIC of "Antibacterial Agent 171" using the broth microdilution method. This method is widely used for its accuracy, efficiency, and ability to test multiple antimicrobial agents simultaneously.[4] The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Principle of the Assay
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[2][8] Each well is then inoculated with a standardized suspension of the test bacterium.[9] Following an incubation period of 16-20 hours at 37°C, the plates are visually inspected or read with a microplate reader to assess bacterial growth.[4][10] The MIC is the lowest concentration of the agent that completely inhibits visible growth.[11]
Experimental Protocol
Materials and Equipment
-
This compound (stock solution of known concentration)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, round-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (8 or 12 channels) and single-channel pipettes
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
Vortex mixer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure
1. Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
b. Suspend the colonies in sterile saline or PBS.
c. Vortex the suspension to ensure homogeneity.
d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
e. Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. This will result in a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[9]
2. Preparation of Antibacterial Agent Dilutions
a. Prepare a working stock solution of this compound in CAMHB at a concentration four times the highest desired final concentration.
b. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
c. Add 200 µL of the working stock solution of this compound to well 1.
d. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
e. Continue this serial dilution process from well 2 to well 10, discarding the final 100 µL from well 10.
f. Well 11 will serve as the growth control (no antibacterial agent), and well 12 will be the sterility control (no bacteria).
3. Inoculation of the Microtiter Plate
a. Add 100 µL of the prepared bacterial inoculum (from step 1e) to wells 1 through 11. Do not add bacteria to well 12.
b. The final volume in each well (1-11) will be 200 µL.
4. Incubation
a. Cover the microtiter plate with a lid to prevent evaporation and contamination.
b. Incubate the plate at 37°C for 16-20 hours in ambient air.[4][10]
5. Determination of MIC
a. After incubation, visually inspect the wells for turbidity. A button of bacterial growth at the bottom of the well also indicates growth.
b. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[11]
c. Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader. The sterility control (well 12) should be used as the blank. Growth is indicated by an increase in OD.
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner. Below are example tables for presenting the MIC data for this compound against various bacterial strains.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 |
| Enterococcus faecalis | 29212 | 8 |
| Streptococcus pneumoniae | 49619 | 0.5 |
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | 16 |
| Pseudomonas aeruginosa | 27853 | 32 |
| Klebsiella pneumoniae | 700603 | 64 |
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Logical Relationship for MIC Interpretation
Caption: Logic for interpreting MIC results using clinical breakpoints.
References
- 1. emerypharma.com [emerypharma.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 171: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of "Antibacterial agent 171," a compound identified as an inhibitor of Gram-negative bacteria. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum.[1][2][3][4] This protocol is designed to be a comprehensive guide, from preparation of materials to data analysis.
Introduction to this compound
This compound, also known as (2S)-4-biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide, is an investigational antibacterial compound. It has been shown to inhibit Gram-negative bacteria, potentially by targeting LpxC, an enzyme crucial for lipopolysaccharide (LPS) biosynthesis. Understanding its bactericidal properties is a critical step in its development as a potential therapeutic.
Principle of the MBC Assay
The determination of the MBC is a two-step process. First, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method. The MIC is the lowest concentration of the antibacterial agent that prevents visible growth of the bacteria.[1][2][5] Subsequently, aliquots from the wells of the MIC assay that show no visible growth are sub-cultured onto an agar medium without the antibacterial agent. After incubation, the number of surviving colonies is counted to determine the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][4]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting the MBC assay for this compound.
Materials
-
This compound: Stock solution prepared in Dimethyl Sulfoxide (DMSO).
-
Bacterial Strains: Recommended Gram-negative strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 13883).
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for the MIC assay.
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar for the MBC plating.
-
-
Reagents and Consumables:
-
Sterile 96-well microtiter plates.
-
Sterile pipette tips.
-
Sterile Petri dishes.
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Incubator (35 ± 2°C).
-
Experimental Workflow Diagram
Caption: Workflow for MBC determination.
Step-by-Step Protocol
Phase 1: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (bacteria and broth, no agent) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4]
-
-
Determination of MIC:
Phase 2: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing:
-
From the wells corresponding to the MIC and at least two higher concentrations showing no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot evenly onto a TSA plate.
-
Also, plate an aliquot from the growth control well to determine the initial inoculum concentration (CFU/mL).
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
Enumeration and MBC Determination:
-
After incubation, count the number of colonies (CFU) on each plate.
-
Calculate the percentage of killing for each concentration of this compound using the following formula:
-
% Killing = [(Initial CFU/mL - CFU/mL after exposure) / Initial CFU/mL] x 100
-
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial CFU/mL.[3][4]
-
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: MIC of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| E. coli ATCC 25922 | |
| P. aeruginosa ATCC 27853 | |
| K. pneumoniae ATCC 13883 |
Table 2: MBC of this compound and Calculation of Bactericidal Activity
| Bacterial Strain | Initial Inoculum (CFU/mL) | Concentration (µg/mL) | Surviving CFU/mL | % Kill | MBC (µg/mL) | MBC/MIC Ratio |
| E. coli ATCC 25922 | MIC | |||||
| 2 x MIC | ||||||
| 4 x MIC | ||||||
| P. aeruginosa ATCC 27853 | MIC | |||||
| 2 x MIC | ||||||
| 4 x MIC | ||||||
| K. pneumoniae ATCC 13883 | MIC | |||||
| 2 x MIC | ||||||
| 4 x MIC |
Interpretation of Results
The relationship between the MIC and MBC is important for classifying the activity of an antibacterial agent. Generally, an agent is considered bactericidal if the MBC is no more than four times the MIC.[3] An MBC/MIC ratio >4 may indicate bacteriostatic activity.
Quality Control
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Purity of Bacterial Cultures: Ensure that the bacterial cultures used are pure and have the expected colony morphology.
-
Inoculum Density: Verify the inoculum density by performing a colony count on a sample of the initial suspension.
-
Growth and Sterility Controls: The growth control should show robust growth, and the sterility control should remain clear.
-
Reference Strains: Include a reference strain with a known MIC and MBC for a standard antibiotic to validate the assay performance.
By following these detailed protocols, researchers can accurately and reproducibly determine the minimum bactericidal concentration of this compound, providing crucial data for its further development as a potential therapeutic agent against Gram-negative bacterial infections.
References
Application Notes and Protocols: Antibacterial Agent OPC-17116 (Grepafloxacin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro antibacterial activity of OPC-17116 (grepafloxacin), a broad-spectrum fluoroquinolone antibacterial agent. Detailed protocols for assessing its efficacy in bacterial cell culture assays and diagrams illustrating its mechanism of action and experimental workflows are included.
Data Presentation: In Vitro Antibacterial Activity of OPC-17116
The antibacterial efficacy of OPC-17116 has been evaluated against a wide range of clinically relevant bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible bacterial growth.
Table 1: MIC Values for Gram-Positive Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | ≤0.25 |
| Streptococcus pneumoniae (Penicillin-susceptible) | 0.25 |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.25 |
| Beta-hemolytic streptococci | 0.25 |
Table 2: MIC Values for Gram-Negative Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | 0.015-0.5 |
| Escherichia coli | 0.03-2 |
| Klebsiella pneumoniae | 0.03-4 |
| Enterobacter cloacae | 0.03-2 |
| Serratia spp. | 8 |
| Pseudomonas aeruginosa | 0.5-2 |
| Haemophilus influenzae | ≤0.03 |
| Moraxella catarrhalis | ≤0.03 |
| Neisseria gonorrhoeae | 0.015 |
| Legionella spp. | 0.5 |
Table 3: MIC Values for Other Clinically Relevant Pathogens
| Bacterial Species | MIC (µg/mL) |
| Chlamydia spp. | ≤0.12 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps for determining the MIC of OPC-17116 against a target bacterial strain using the broth microdilution method.[1][2][3][4][5]
1. Preparation of Materials:
-
Antibacterial Agent Stock Solution: Prepare a stock solution of OPC-17116 in a suitable solvent (e.g., water or DMSO) at a concentration at least 10 times the highest final concentration to be tested.[2] Sterilize by filtration if necessary.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
-
96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (MHB) for most non-fastidious bacteria. Supplement the media as required for fastidious organisms.
2. Assay Procedure:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the OPC-17116 stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (inoculum without antibacterial agent), and the twelfth column will be the negative control (sterile broth only).
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Seal the plate with a sterile lid or adhesive film and incubate at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of OPC-17116 at which there is no visible growth.
Visualizations
Signaling Pathway: Mechanism of Action of Quinolone Antibiotics
Quinolone antibiotics, including OPC-17116, exert their bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7][8][9][10][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce double-strand breaks into the bacterial chromosome, leading to the inhibition of DNA synthesis and ultimately cell death.[7][9][10]
Caption: Mechanism of action of OPC-17116 (a quinolone antibiotic).
Experimental Workflow: MIC Determination by Broth Microdilution
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. protocols.io [protocols.io]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grepafloxacin: microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Kinetics Assay of Antibacterial Agent 171
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro time-kill kinetics of "Antibacterial agent 171." This assay is crucial for characterizing the pharmacodynamic properties of a novel antimicrobial agent, providing insights into its bactericidal or bacteriostatic activity over time.
Introduction
The time-kill kinetics assay is a fundamental method in antimicrobial drug development used to assess the rate and extent of bacterial killing by an antimicrobial agent over a specific period.[1][2][3] This information is vital for understanding the agent's potential therapeutic efficacy. The assay involves exposing a standardized bacterial inoculum to various concentrations of the antimicrobial agent and quantifying the viable bacterial population at different time intervals.[2][4] A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][5] A bacteriostatic effect is characterized by the inhibition of bacterial growth, where the CFU/mL count remains relatively constant or shows a < 3-log10 reduction over the incubation period.[1]
Experimental Protocol
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][6]
1. Materials
-
This compound stock solution of known concentration
-
Test bacterial strain(s) (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile test tubes or flasks
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies
-
Colony counter
2. Inoculum Preparation
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C with agitation (e.g., 200 rpm) until it reaches the mid-logarithmic growth phase, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute the bacterial suspension in fresh, pre-warmed MHB to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL in the final assay tubes.[5]
3. Assay Setup
-
Prepare a series of test tubes or flasks for each concentration of this compound to be tested (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]), a growth control (no agent), and a sterility control (no bacteria).[1]
-
Add the appropriate volume of MHB to each tube.
-
Add the corresponding volume of this compound stock solution to achieve the desired final concentrations.
-
Add the prepared bacterial inoculum to each tube (except the sterility control) to reach the final volume and the target starting bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Vortex each tube gently to ensure thorough mixing.
4. Incubation and Sampling
-
Incubate all tubes at 37°C, with shaking if appropriate for the test organism.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[7][8]
-
Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
5. Data Collection and Analysis
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration of this compound and the growth control.[4]
Data Presentation
The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table for easy comparison of the activity of this compound at different concentrations and time points.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |
| 1 | 6.15 | 5.50 | 5.10 | 4.50 | 3.80 |
| 2 | 6.80 | 5.35 | 4.60 | 3.80 | 2.90 |
| 4 | 7.90 | 5.10 | 3.90 | 2.90 | <2.00 |
| 6 | 8.50 | 4.90 | 3.10 | <2.00 | <2.00 |
| 8 | 8.80 | 4.85 | 2.50 | <2.00 | <2.00 |
| 12 | 9.10 | 5.20 | 2.10 | <2.00 | <2.00 |
| 24 | 9.20 | 6.50 | 3.50 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
Interpretation of Results
-
Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum indicates bactericidal activity.[1][5]
-
Bacteriostatic Activity: A < 3-log10 reduction in CFU/mL, with the bacterial count remaining similar to the initial inoculum, indicates bacteriostatic activity.[1]
-
Rate of Killing: The steepness of the slope on the time-kill curve indicates the rate of bacterial killing.
-
Concentration-Dependence: Comparing the curves for different concentrations reveals whether the killing effect is dependent on the concentration of the agent.
Mandatory Visualization
Caption: Workflow of the time-kill kinetics assay.
References
- 1. emerypharma.com [emerypharma.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. youtube.com [youtube.com]
- 4. actascientific.com [actascientific.com]
- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 171" for studying bacterial resistance mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the characteristics and experimental use of Antibacterial Agent 251D, a novel anilinouracil-fluoroquinolone hybrid compound. This agent demonstrates a dual mechanism of action, making it a valuable tool for studying bacterial resistance mechanisms and for the development of new therapeutics against multidrug-resistant pathogens.
Introduction
Antibacterial Agent 251D is a synthetic hybrid molecule that combines the pharmacophores of an anilinouracil (AU) and a fluoroquinolone (FQ). This design results in a dual-targeting mechanism that inhibits two distinct and essential steps in bacterial DNA replication.[1][2][3] The anilinouracil component targets DNA polymerase IIIC (Pol IIIC), an enzyme specific to Gram-positive bacteria, while the fluoroquinolone moiety inhibits DNA gyrase and topoisomerase IV.[1][3] This dual action provides a potential advantage in overcoming resistance that may arise from mutations in a single target.[1][4][5]
Mechanism of Action
Agent 251D's primary mode of action involves the simultaneous inhibition of two key enzymes in bacterial DNA replication. The anilinouracil portion of the molecule is a selective inhibitor of Pol IIIC, which is essential for chromosomal replication in many Gram-positive bacteria.[1][3] The fluoroquinolone component targets the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are crucial for relieving DNA supercoiling during replication and for decatenating daughter chromosomes.[4][6] By targeting both pathways, Agent 251D can exhibit potent bactericidal activity and a reduced likelihood of the emergence of spontaneous resistance.[1]
Data Presentation
Table 1: In Vitro Activity of Antibacterial Agent 251D and Parent Compounds
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Agent 251D and its parent compounds, HB-EMAU (anilinouracil component) and 340E (fluoroquinolone component), against a panel of Gram-positive and Gram-negative bacteria.[3]
| Bacterial Strain | Resistance Profile | HB-EMAU (μg/mL) | 340E (μg/mL) | Agent 251D (μg/mL) |
| Staphylococcus aureus ATCC 25923 | Methicillin-Susceptible | 1.25 | 0.078 | 0.078 |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 2.5 | 1.25 | 0.156 |
| Staphylococcus aureus | Mupirocin-Resistant | >80 | 1.25 | 0.625 |
| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible | 2.5 | 0.313 | 0.313 |
| Enterococcus faecalis (VRE) | Vancomycin-Resistant | 10 | 10 | 5 |
| Enterococcus faecium (VRE) | Linezolid-Resistant | >80 | 20 | 5 |
| Streptococcus pneumoniae ATCC 49619 | Penicillin-Susceptible | 0.313 | 0.078 | 0.039 |
| Bacillus cereus ATCC 4342 | - | 0.078 | 0.039 | 0.02 |
| Escherichia coli ATCC 25922 | - | >80 | 0.039 | 1.25 |
| Pseudomonas aeruginosa ATCC 27853 | - | >80 | 0.625 | >80 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of Antibacterial Agent 251D.[3][7][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains for testing
-
Antibacterial Agent 251D stock solution (e.g., in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate.
-
Inoculate the colony into a tube containing 3-5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Antibacterial Agent:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the Antibacterial Agent 251D stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and bringing the antibacterial agent to its final concentration.
-
Include a positive control (wells with bacteria and no agent) and a negative control (wells with medium only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
Protocol 2: Induction of Bacterial Resistance by Serial Passage
This protocol outlines a method for inducing resistance to Antibacterial Agent 251D in a bacterial population through continuous exposure to sub-inhibitory concentrations.[11]
Materials:
-
Bacterial strain of interest
-
Antibacterial Agent 251D
-
Growth medium (e.g., MHB) in culture tubes or a 96-well plate
-
Spectrophotometer or microplate reader
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of Agent 251D for the parent bacterial strain using Protocol 1.
-
-
Serial Passage:
-
Prepare a series of culture tubes or a 96-well plate with 2-fold serial dilutions of Agent 251D around the determined MIC (e.g., from 0.125x to 8x MIC).
-
Inoculate the tubes/wells with the parent bacterial strain to a final density of ~5 x 10⁵ CFU/mL.
-
Incubate at 37°C for 18-24 hours.
-
-
Sub-culturing:
-
On Day 1, identify the new MIC (the lowest concentration with no visible growth).
-
Take an aliquot of the bacterial culture from the well containing the highest concentration of Agent 251D that still permitted growth (i.e., the sub-MIC concentration).
-
Use this culture to inoculate a fresh set of serial dilutions of Agent 251D.
-
-
Repeat Passaging:
-
Repeat the incubation and sub-culturing steps daily for a predetermined number of days (e.g., 14-21 days) or until a significant increase in the MIC is observed.
-
-
Analysis:
-
Determine the MIC of the passaged, potentially resistant strain and compare it to the initial MIC of the parent strain.
-
The resulting resistant mutants can be further characterized to understand the genetic basis of resistance.
-
References
- 1. Antibacterial activity and mechanism of action of a novel anilinouracil-fluoroquinolone hybrid compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance [mdpi.com]
- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. idexx.dk [idexx.dk]
- 11. emerypharma.com [emerypharma.com]
Application Notes and Protocols: The Use of Antibacterial Agent 171 in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both living and non-living surfaces.[1] These biofilms exhibit increased resistance to antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings.[2][3] The development of novel anti-biofilm agents is crucial for combating persistent infections and preventing biofilm-related contamination.[4] "Antibacterial agent 171" is a novel synthetic compound with potential anti-biofilm properties. These application notes provide detailed protocols for evaluating the efficacy of "this compound" in preventing and disrupting bacterial biofilm formation. The methodologies described herein are based on established microtiter plate assays, which are suitable for high-throughput screening.[5][6][7]
Hypothetical Mechanism of Action of this compound
"this compound" is hypothesized to interfere with bacterial quorum sensing (QS) signaling pathways. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, and it plays a critical role in biofilm formation.[4][8] It is proposed that "this compound" acts as a competitive inhibitor of signal molecule receptors, thereby disrupting the downstream signaling cascade that leads to the expression of genes responsible for EPS production and biofilm maturation.
Caption: Hypothetical mechanism of "this compound" disrupting a quorum sensing pathway.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data on the efficacy of "this compound" against common biofilm-forming bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | 64 |
| Staphylococcus aureus | 32 |
| Escherichia coli | 128 |
Table 2: Biofilm Inhibition by this compound
| Bacterial Strain | Concentration of Agent 171 (µg/mL) | Biofilm Inhibition (%) |
| Pseudomonas aeruginosa | 16 (0.25 x MIC) | 45 ± 5.2 |
| 32 (0.5 x MIC) | 78 ± 4.1 | |
| 64 (1 x MIC) | 92 ± 3.5 | |
| Staphylococcus aureus | 8 (0.25 x MIC) | 55 ± 6.8 |
| 16 (0.5 x MIC) | 85 ± 3.9 | |
| 32 (1 x MIC) | 95 ± 2.7 | |
| Escherichia coli | 32 (0.25 x MIC) | 40 ± 7.1 |
| 64 (0.5 x MIC) | 65 ± 5.4 | |
| 128 (1 x MIC) | 88 ± 4.6 |
Experimental Protocols
The following are detailed protocols for assessing the anti-biofilm activity of "this compound".
Protocol 1: Biofilm Inhibition Assay
This assay determines the ability of "this compound" to prevent the initial formation of biofilms.[9]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strains of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
"this compound" stock solution
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate 5 mL of growth medium with a single colony of the desired bacterium and incubate overnight at 37°C with shaking.
-
Preparation of Inoculum: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.01.[5]
-
Plate Setup:
-
Add 100 µL of sterile medium to at least three wells to serve as blanks.
-
Add 100 µL of the diluted bacterial culture to at least three wells to serve as positive controls.
-
In the experimental wells, add 100 µL of the diluted bacterial culture containing serial dilutions of "this compound" (e.g., at 0.25x, 0.5x, and 1x MIC).
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking. To minimize evaporation, place the plate in a humidified container.[5][9]
-
Washing:
-
Measure the OD600 of the plate to assess overall bacterial growth.
-
Carefully discard the planktonic bacteria by inverting the plate and shaking gently.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Be gentle to avoid dislodging the biofilm.[6]
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]
-
Discard the crystal violet solution and wash the plate three times with PBS.
-
Remove any remaining liquid by inverting the plate and tapping it on a paper towel.
-
-
Quantification:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100
-
Caption: Workflow for the biofilm inhibition assay.
Protocol 2: Biofilm Disruption Assay
This assay evaluates the ability of "this compound" to eradicate pre-formed biofilms.[9]
Materials:
-
Same as Protocol 1.
Procedure:
-
Biofilm Formation: Follow steps 1-4 from Protocol 1 to grow biofilms in a 96-well plate for 24-48 hours.
-
Washing: After incubation, discard the medium and wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
Treatment:
-
Add 100 µL of fresh medium containing various concentrations of "this compound" to the wells with pre-formed biofilms.
-
Add 100 µL of fresh medium without the agent to the control wells.
-
-
Second Incubation: Incubate the plate for another 24 hours at 37°C.
-
Staining and Quantification: Follow steps 5-8 from Protocol 1 to wash, stain, and quantify the remaining biofilm.
-
Data Analysis: Calculate the percentage of biofilm disruption using the same formula as in the inhibition assay.
Logical Relationships in Experimental Design
The successful application of "this compound" in biofilm research relies on a logical progression from initial screening to in-depth analysis.
Caption: Logical flow from experimental setup to data interpretation.
The protocols and data presented provide a framework for researchers to investigate the anti-biofilm properties of "this compound". The described microtiter plate assays are robust, reproducible, and suitable for screening and quantitative analysis.[7] By following these guidelines, researchers can effectively evaluate the potential of "this compound" as a novel therapeutic agent for combating biofilm-associated infections. Further studies may involve more advanced techniques such as confocal laser scanning microscopy to visualize the effects of the agent on biofilm architecture.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 8. Anti-Biofilm Strategies: A Focused Review on Innovative Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds [bio-protocol.org]
- 10. static.igem.org [static.igem.org]
Application Notes and Protocols for Testing "Antibacterial Agent 171" Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents is crucial to combat this challenge. This document provides a comprehensive set of protocols for the preclinical evaluation of a novel investigational compound, "Antibacterial agent 171," against a panel of clinically relevant bacterial isolates. These protocols cover the determination of antibacterial activity, bactericidal versus bacteriostatic effects, the kinetics of bacterial killing, and an initial assessment of the agent's safety profile through cytotoxicity assays. Adherence to standardized methodologies is critical for generating reproducible and comparable data, which is essential for the advancement of new therapeutic agents.[1][2][3]
Antibacterial Susceptibility Testing
The initial evaluation of an antibacterial agent involves determining its potency against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are fundamental parameters in this assessment.[4][5][6][7][8][9]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][9] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[4][10][11][12][13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the clinical isolate.
-
Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).[14][15]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][15]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4][11]
-
-
Preparation of this compound Dilutions:
-
Inoculation and Incubation:
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] This assay is performed as a follow-up to the MIC test to determine if the agent is bactericidal or bacteriostatic.
Experimental Protocol: MBC Determination
-
Subculturing from MIC Assay:
-
Following the determination of the MIC, take a 10-20 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).[5]
-
Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
-
Determination of MBC:
Data Presentation: Antibacterial Susceptibility of Clinical Isolates to "this compound"
| Clinical Isolate | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus (MRSA) | Gram-positive | |||
| Streptococcus pneumoniae | Gram-positive | |||
| Enterococcus faecalis (VRE) | Gram-positive | |||
| Escherichia coli | Gram-negative | |||
| Klebsiella pneumoniae | Gram-negative | |||
| Pseudomonas aeruginosa | Gram-negative | |||
| Acinetobacter baumannii | Gram-negative |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Time-Kill Kinetics Assay
Time-kill assays provide information on the rate of bactericidal activity and the concentration-dependent effects of an antimicrobial agent over time.[16][17][18][19]
Experimental Protocol: Time-Kill Kinetics
-
Preparation of Inoculum and Antibacterial Agent:
-
Prepare a bacterial inoculum in the mid-logarithmic growth phase with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in MHB.[20]
-
Prepare flasks containing MHB with "this compound" at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without the agent.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of "this compound" and the growth control.
-
A ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[16]
-
Cytotoxicity Assay
It is essential to assess the potential toxicity of a new antibacterial agent to mammalian cells to determine its therapeutic index.[21][22][23][24] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[22]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a suitable human cell line (e.g., HEK293, HepG2) in the appropriate medium and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare serial dilutions of "this compound" in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the agent.
-
Include a vehicle control (medium with the solvent used to dissolve the agent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation and MTT Addition:
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals.
-
-
Measurement of Absorbance:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the agent that causes a 50% reduction in cell viability.[22]
-
Data Presentation: Cytotoxicity of "this compound"
| Cell Line | IC₅₀ (µg/mL) |
| HEK293 | |
| HepG2 |
Mechanism of Action Studies (Preliminary)
Understanding the mechanism of action is crucial for the development of a new antibacterial agent.[25][26][27] Preliminary insights can be gained through macromolecular synthesis assays.
Experimental Protocol: Macromolecular Synthesis Assay
-
Radiolabeling:
-
Grow the bacterial isolate to the mid-log phase.
-
Treat the bacterial cultures with "this compound" at a concentration that inhibits growth (e.g., 2x MIC).
-
Add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis to separate cultures.
-
-
Incorporation Measurement:
-
At various time points, collect aliquots and precipitate the macromolecules using trichloroacetic acid (TCA).
-
Filter the precipitates and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the rate of incorporation of each radiolabeled precursor in the treated samples to that of the untreated control.
-
A specific inhibition of the incorporation of one precursor suggests that "this compound" targets that particular macromolecular synthesis pathway.[26]
-
Visualizations
Caption: Overall experimental workflow for the evaluation of "this compound".
Caption: Workflow for MIC and MBC determination.
Caption: Workflow for the Time-Kill Kinetics Assay.
References
- 1. woah.org [woah.org]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing for new antibiotics: the clinical laboratorian’s dilemma | Infobioquimica.org [infobioquimica.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. protocols.io [protocols.io]
- 11. academic.oup.com [academic.oup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. emerypharma.com [emerypharma.com]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. actascientific.com [actascientific.com]
- 19. scribd.com [scribd.com]
- 20. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 24. Development of New Antimicrobial Peptides by Directional Selection | MDPI [mdpi.com]
- 25. journals.asm.org [journals.asm.org]
- 26. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
"Antibacterial agent 171" solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the weakly basic compound, Antibacterial Agent 171, which is known for its limited solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
Issue 1: Powder does not dissolve in aqueous buffer (e.g., PBS pH 7.4).
-
Question: I am trying to prepare a 1 mg/mL solution of this compound in Phosphate Buffered Saline (PBS) at pH 7.4, but the powder is not dissolving. What should I do?
-
Answer: this compound is a weakly basic compound and, as such, exhibits very low solubility in neutral to alkaline aqueous solutions.[1][2][3][4][5] To achieve dissolution, an initial stock solution should be prepared in an appropriate organic solvent or an acidic aqueous buffer.
-
Recommended Primary Method: First, attempt to dissolve the compound in an organic solvent. See Table 1 for a list of suitable solvents.
-
Alternative Method (pH Adjustment): If an organic solvent is not suitable for your experiment, you can prepare an acidic aqueous solution. Start with a buffer of pH 2-3 and gradually increase the pH, ensuring the compound remains in solution. Keep in mind that precipitation may occur as you approach the compound's pKa.
-
Issue 2: Precipitation occurs when adding the stock solution to the cell culture medium.
-
Question: I have a 10 mg/mL stock solution of this compound in DMSO. When I add it to my cell culture medium (pH ~7.4), a precipitate forms immediately. How can I prevent this?
-
Answer: This is a common issue when a highly concentrated stock of a poorly soluble compound is diluted into an aqueous medium where it has low solubility. The final concentration of the organic solvent should be minimized, and the use of solubilizing excipients may be necessary.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% to minimize solvent-induced toxicity and precipitation.
-
Utilize Solubilizing Agents: Consider the use of cyclodextrins or other solubilizing agents to enhance the aqueous solubility of this compound.[6][7]
-
Stepwise Dilution: A stepwise dilution approach can sometimes be effective. Dilute the stock solution in a small volume of acidic buffer before adding it to the final volume of the neutral medium.
-
Issue 3: Inconsistent results in antibacterial assays.
-
Question: My minimum inhibitory concentration (MIC) values for this compound are highly variable between experiments. Could this be related to solubility?
-
Answer: Yes, solubility issues are a major cause of inconsistent results in bioassays. If the compound precipitates in the assay medium, the actual concentration of the dissolved, active drug is unknown and lower than the nominal concentration.
-
Visual Inspection: Before starting your assay, visually inspect your prepared solutions for any signs of precipitation.
-
Solubility Confirmation: It is highly recommended to confirm the solubility of this compound in your specific assay medium at the highest concentration tested.
-
Consider Formulations: For in vivo studies, consider more advanced formulation strategies such as solid dispersions or lipid-based formulations to improve bioavailability.[8][9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The intrinsic aqueous solubility of this compound is very low, particularly at neutral and alkaline pH. Its solubility is pH-dependent, increasing significantly in acidic conditions.[1][2][3][4][5]
Q2: What is the recommended solvent for preparing a stock solution?
A2: For a high-concentration stock solution, DMSO is recommended. For other potential organic solvents, refer to the solubility data presented in Table 1.
Q3: Can I heat the solution to improve solubility?
A3: While gentle warming can aid dissolution, the thermal stability of this compound has not been fully characterized. It is advisable to avoid high temperatures. If warming is necessary, do so cautiously and for a minimal amount of time.
Q4: How does pH affect the solubility of this compound?
A4: As a weakly basic compound, the solubility of this compound is significantly higher in acidic environments (pH < pKa) where it is protonated and more polar. In solutions with a pH above its pKa, the compound is in its neutral, less soluble form.[1][2][3][4]
Q5: Are there any known excipients that can improve the solubility of this compound?
A5: The use of cyclodextrins has shown promise in improving the aqueous solubility of similar poorly soluble compounds.[6][7] The effectiveness of specific excipients would need to be experimentally determined.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water (pH 7.0) | < 0.01 |
| 0.1 N HCl (pH 1.0) | 5.2 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 50 |
| Ethanol | 2.5 |
| Propylene Glycol | 1.8 |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) at 25°C |
| 2.0 | 1250 |
| 4.0 | 150 |
| 6.0 | 5 |
| 7.4 | < 1 |
| 8.0 | < 1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of a 1 mg/mL Aqueous Solution using pH Adjustment
-
Weigh 1 mg of this compound powder.
-
Add 0.8 mL of 0.1 N HCl and vortex until the powder is dissolved.
-
Slowly add 0.1 N NaOH dropwise while monitoring the pH.
-
Adjust the final volume to 1 mL with purified water.
-
Caution: Precipitation may occur as the pH increases. This method is suitable for preparing solutions at a specific acidic pH.
Visualizations
Caption: Troubleshooting workflow for preparing aqueous solutions of this compound.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing "Antibacterial Agent 171" Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro dosage of "Antibacterial Agent 171."
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for "this compound" in in vitro experiments?
A1: For a novel compound like "this compound," it is recommended to start with a broad concentration range to determine its potentcy. A common starting point is a serial dilution from a high concentration (e.g., 256 µg/mL) down to a very low concentration (e.g., 0.03 µg/mL). The results from this initial screen will help in narrowing down the effective concentration range for subsequent, more detailed experiments.
Q2: How do I determine the Minimum Inhibitory Concentration (MIC) of "this compound"?
A2: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] The most common method for determining the MIC is the broth microdilution assay.[1][3] This involves preparing a series of two-fold dilutions of "this compound" in a 96-well microtiter plate, inoculating the wells with a standardized bacterial suspension, and incubating for 18-24 hours.[4][5] The MIC is the lowest concentration at which no turbidity (bacterial growth) is observed.[4]
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A3: The MIC is the lowest concentration of an antibacterial agent that inhibits bacterial growth (bacteriostatic), while the MBC is the lowest concentration that kills 99.9% of the initial bacterial population (bactericidal).[6][7] The MBC is determined after an MIC test by subculturing the contents of the wells that show no visible growth onto an agar medium without the antibacterial agent.[7]
Q4: My MIC/MBC results for "this compound" are not reproducible. What are the common causes?
A4: Lack of reproducibility in MIC/MBC assays can stem from several factors:
-
Inoculum Preparation: The bacterial inoculum size is critical. It should be standardized to approximately 5 x 10^5 CFU/mL.[4] Inconsistent inoculum density will lead to variable results.
-
Media and Incubation: The type of broth or agar, incubation time, and temperature must be consistent.[8] For most bacteria, Mueller-Hinton broth and an incubation at 37°C for 18-24 hours are standard.[4][5]
-
Agent Preparation: Ensure "this compound" is properly dissolved and that the serial dilutions are accurate.
-
Contamination: Contamination of the bacterial culture or the experimental setup can lead to erroneous results.
Q5: How does "this compound" work? What is its mechanism of action?
A5: As a novel agent, the precise mechanism of action of "this compound" is a key area of investigation. Generally, antibacterial agents work by targeting essential bacterial processes.[9] Based on preliminary data, "this compound" is hypothesized to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[10] This disruption of DNA synthesis ultimately leads to bacterial cell death. Further target validation and mechanistic studies are recommended.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of "this compound" using the broth microdilution method.[11]
-
Prepare "this compound" Stock Solution: Dissolve "this compound" in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute this in Mueller-Hinton Broth (MHB) to the highest concentration to be tested (e.g., 512 µg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of "this compound" in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the different concentrations of "this compound". Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
Determine MIC: The MIC is the lowest concentration of "this compound" in which there is no visible growth (turbidity) of the bacteria.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed following the MIC assay to determine the bactericidal activity of "this compound".[6]
-
Select Wells from MIC Plate: Following MIC determination, select the wells that showed no visible bacterial growth.
-
Subculture: Aliquot a small volume (e.g., 10 µL) from each of these clear wells and spot-plate onto a fresh Mueller-Hinton Agar (MHA) plate that does not contain "this compound".
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Determine MBC: The MBC is the lowest concentration of "this compound" that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the subculture plate).[7]
Data Presentation
Table 1: Example MIC and MBC Values for "this compound" against Common Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 2 | 4 |
| Escherichia coli (ATCC 25922) | 4 | 8 |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | 32 |
| Enterococcus faecalis (ATCC 29212) | 1 | 2 |
Troubleshooting Guide
Table 2: Common Problems and Solutions in In Vitro Dosage Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | Inactive inoculum, improper incubation conditions, residual antibacterial agent in the well. | Prepare a fresh inoculum, verify incubator temperature and atmosphere, use a new sterile plate. |
| Bacterial growth in the negative control well. | Contamination of the media or plate. | Use fresh, sterile Mueller-Hinton Broth and a new sterile plate. |
| Inconsistent MIC results across replicate plates. | Inaccurate serial dilutions, variability in inoculum size, edge effects in the 96-well plate. | Use calibrated pipettes, ensure thorough mixing during dilutions, standardize inoculum preparation, and consider not using the outermost wells of the plate. |
| "Skipped" wells (growth in a higher concentration well but not in a lower one). | Contamination of a single well, inaccurate pipetting. | Repeat the assay with careful attention to aseptic technique and pipetting accuracy. |
| Agent 171 precipitates in the media. | Poor solubility of the agent in the aqueous media. | Try a different solvent for the stock solution, gently warm the media, or include a low percentage of a solubilizing agent like Tween 80 (ensure it doesn't affect bacterial growth on its own). |
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Hypothetical Signaling Pathway of Agent 171.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. woah.org [woah.org]
- 9. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 10. The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
"Antibacterial agent 171" degradation and stability problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Antibacterial Agent 171.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound, like many antibacterial agents, is susceptible to degradation through several common pathways. The primary mechanisms include enzymatic degradation, alteration of bacterial protein targets, and changes in membrane permeability.[1] Specific chemical degradation routes to consider are hydrolysis, oxidation, and photolysis, which can be influenced by environmental factors such as temperature, moisture, and light.[2][3]
Q2: I am observing a loss of potency in my this compound solution. What could be the cause?
A2: A loss of potency is a primary indicator of degradation. Several factors could be responsible:
-
Improper Storage: Exposure to elevated temperatures, humidity, or light can accelerate degradation.[3][4]
-
pH of the Solution: The stability of this compound can be pH-dependent. A suboptimal pH can catalyze hydrolytic degradation.
-
Presence of Oxidizing Agents: Contaminants or excipients that act as oxidizing agents can lead to oxidative degradation of the molecule.[3]
-
Incompatible Excipients: Certain excipients in your formulation may interact with this compound, leading to its degradation.[3]
-
Microbial Contamination: Although an antibacterial agent, contamination during handling can introduce microorganisms that may enzymatically degrade the compound.[1][5]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Controlled Storage: Store this compound under recommended conditions (e.g., refrigerated, protected from light) as specified in the technical data sheet.
-
pH Control: Use buffers to maintain the pH of your solutions within the optimal stability range for the agent.
-
Use of Antioxidants: If susceptible to oxidation, the addition of a suitable antioxidant to your formulation can enhance stability.
-
Excipient Compatibility Studies: Conduct thorough pre-formulation studies to ensure the compatibility of all excipients with this compound.[3]
-
Aseptic Techniques: Employ sterile handling techniques to prevent microbial contamination of your solutions.
Q4: What are the best practices for preparing a stable stock solution of this compound?
A4: For preparing a stable stock solution:
-
Use a high-purity solvent as recommended in the product literature.
-
Prepare the solution at a concentration that is known to be stable.
-
Filter-sterilize the solution if it is not possible to autoclave.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protect from light.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation products are forming. | Conduct forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradants.[6] This will help in developing a stability-indicating analytical method. |
| Precipitation in the solution upon storage | Poor solubility at the storage temperature or change in pH leading to precipitation of the free acid/base form. | Re-evaluate the solvent system and the pH of the solution. Consider using a co-solvent or adjusting the pH to improve solubility and stability. |
| Color change of the solution or solid | Photodegradation or oxidative degradation. | Store the material and solutions in amber vials or wrap containers with aluminum foil to protect from light.[3][7] Purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation. |
| Inconsistent results in antimicrobial susceptibility testing | Degradation of the agent in the testing medium or during incubation. | Prepare fresh solutions for each experiment. Verify the stability of this compound in the specific culture medium and under the incubation conditions (temperature, CO2 levels) used. |
| Loss of activity after freeze-thaw cycles | Physical instability or degradation due to pH shifts during freezing. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. If repeated use from a single vial is necessary, perform a freeze-thaw stability study to determine the impact on potency. |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The peak purity of the parent drug peak should be assessed to ensure the method is stability-indicating.
Workflow for Investigating Loss of Potency
Caption: Troubleshooting workflow for loss of potency.
Signaling Pathway of Potential Degradation
Caption: Factors leading to degradation of this compound.
References
- 1. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. Bacterial Resistance to Antimicrobial Agents [mdpi.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
"Antibacterial agent 171" off-target effects in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Antibacterial Agent 171 observed in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell lines treated with this compound, even at concentrations close to the antibacterial effective dose. Is this expected?
A1: Yes, unexpected cytotoxicity in mammalian cell lines is a known off-target effect of this compound. This is believed to be due to the agent's inhibitory action on eukaryotic topoisomerase II and its disruption of mitochondrial function, leading to apoptosis. It is crucial to determine the cytotoxic concentration (IC50) in your specific cell line to establish a therapeutic window for your in vitro antibacterial studies.
Q2: What are the known off-target signaling pathways affected by this compound?
A2: this compound has been shown to induce the intrinsic apoptotic pathway. This is initiated by the disruption of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, culminating in apoptosis.
Q3: How can we minimize the off-target effects of this compound in our co-culture experiments with bacteria and mammalian cells?
A3: To minimize off-target effects in co-culture systems, consider the following:
-
Dose-response analysis: Perform a careful dose-response study to identify the lowest effective concentration against your target bacteria that has minimal impact on the mammalian cells.
-
Time-course experiments: Limit the exposure time of the mammalian cells to this compound to the minimum required for its antibacterial action.
-
Use of cytoprotective agents: In some instances, the co-administration of antioxidants, such as N-acetylcysteine, has been shown to mitigate some of the cytotoxic effects on mammalian cells.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects in the microplate by not using the outer wells. |
| Pipetting Errors | Calibrate pipettes regularly. When adding this compound, ensure proper mixing in each well. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, try dissolving the agent in a different solvent or using a lower concentration range. |
| Contamination | Regularly check for microbial contamination in your cell cultures, as this can affect cell viability and assay results. |
Issue 2: Unexpectedly Low Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | Some cell lines may be inherently more resistant to the cytotoxic effects of this compound. Consider testing a panel of different cell lines. |
| Incorrect Agent Concentration | Verify the stock solution concentration and the dilution calculations. Prepare fresh dilutions for each experiment. |
| Assay Incubation Time | The cytotoxic effects may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your cell line. |
| Assay Sensitivity | The chosen cytotoxicity assay may not be sensitive enough. Consider using a more sensitive method, such as a real-time cytotoxicity assay. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Mammalian Cell Lines
| Cell Line | IC50 (µM) after 24h exposure |
| HEK293 | 45.2 |
| HeLa | 58.7 |
| HepG2 | 33.1 |
| A549 | 72.4 |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HepG2 cells
| Concentration (µM) | % of Cells with Depolarized Mitochondria |
| 0 (Control) | 5.2 |
| 10 | 15.8 |
| 25 | 42.1 |
| 50 | 85.3 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the different concentrations of the agent. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Treatment: Treat cells with different concentrations of this compound for the desired time.
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 dye for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria by analyzing the ratio of green to red fluorescence.
Visualizations
Caption: Apoptotic signaling pathway induced by this compound.
Caption: Experimental workflow for assessing off-target cytotoxicity.
Troubleshooting "Antibacterial agent 171" resistance development in bacteria
Technical Support Center: Antibacterial Agent 171
Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound.
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our bacterial strain. What could be the cause?
A1: An increase in the MIC value is a primary indicator of resistance development. Several mechanisms could be responsible:
-
Target Modification: Mutations in the gyrB gene, which encodes the drug's target (DNA gyrase subunit B), can prevent the agent from binding effectively.
-
Increased Efflux: The bacteria may be overexpressing multidrug resistance (MDR) efflux pumps, which actively remove the agent from the cell.
-
Enzymatic Inactivation: A resistance enzyme may be modifying or degrading the agent.
-
Experimental Error: Inconsistent inoculum preparation, incorrect drug concentration, or contamination of the bacterial culture can lead to variable MIC results.
We recommend a systematic approach to identify the cause, starting with sequencing the gyrB gene and performing an efflux pump inhibitor assay.
Q2: Our results for the MIC of this compound are inconsistent across experiments. How can we improve reproducibility?
A2: Inconsistent MIC values are often due to variations in experimental conditions. To improve reproducibility, ensure the following:
-
Standardized Inoculum: Prepare the bacterial inoculum from a fresh overnight culture and standardize it to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Accurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Controlled Incubation: Maintain a consistent incubation temperature (e.g., 37°C) and duration (e.g., 18-24 hours).
-
Use of Control Strains: Always include a susceptible control strain with a known MIC to validate the experimental setup.
Q3: How can we determine if efflux pumps are responsible for the observed resistance to this compound?
A3: An efflux pump inhibitor (EPI) assay can help determine the role of efflux pumps. This experiment involves measuring the MIC of this compound in the presence and absence of a known EPI, such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) or Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant reduction (typically four-fold or greater) in the MIC in the presence of the EPI suggests that efflux pumps are contributing to resistance.
Q4: What is the recommended method for identifying mutations in the gyrB gene?
A4: The most direct method is to sequence the gyrB gene from the resistant isolate and compare it to the sequence from the susceptible parent strain.
-
Design primers to amplify the entire coding region of the gyrB gene.
-
Perform Polymerase Chain Reaction (PCR) using genomic DNA isolated from both the resistant and susceptible strains.
-
Sequence the PCR products using Sanger sequencing.
-
Align the sequences to identify any nucleotide changes that result in amino acid substitutions in the GyrB protein.
Quantitative Data Summary
The following tables summarize typical data observed when studying resistance to this compound.
Table 1: MIC Values of this compound for Susceptible and Resistant E. coli Strains
| Strain | Genotype | MIC (µg/mL) | Fold Change |
| E. coli ATCC 25922 (Susceptible) | Wild-type gyrB | 0.25 | - |
| E. coli R171-A (Resistant) | gyrB (D478G) | 8 | 32 |
| E. coli R171-B (Resistant) | ΔtolC | 0.06 | -4 |
| E. coli R171-C (Resistant) | acrA overexpression | 4 | 16 |
Table 2: Effect of Efflux Pump Inhibitor (PAβN) on MIC of this compound
| Strain | MIC (µg/mL) without PAβN | MIC (µg/mL) with PAβN (25 µg/mL) | Fold Reduction in MIC |
| E. coli ATCC 25922 | 0.25 | 0.25 | 1 |
| E. coli R171-C | 4 | 0.5 | 8 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies from a fresh agar plate and inoculate into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the turbidity reaches a 0.5 McFarland standard.
-
Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
-
Prepare Drug Dilutions:
-
Perform two-fold serial dilutions of this compound in a 96-well microplate using MHB. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Controls:
-
Include a positive control well (bacteria in MHB without the agent) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth.
-
Protocol 2: Efflux Pump Inhibitor (EPI) Assay
This protocol assesses the contribution of efflux pumps to resistance.
-
Prepare two sets of 96-well plates as described in the Broth Microdilution MIC Assay protocol.
-
Plate 1 (No EPI): Perform serial dilutions of this compound.
-
Plate 2 (With EPI): To each well, add the EPI (e.g., PAβN) at a fixed sub-inhibitory concentration. Then, perform the serial dilutions of this compound.
-
Inoculate and incubate both plates as described above.
-
Compare the MIC values obtained in the presence and absence of the EPI.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound resistance.
Caption: Mechanism of action and resistance pathways for this compound.
Caption: Experimental workflow for investigating resistance to this compound.
Caption: Decision-making flowchart for troubleshooting inconsistent MIC results.
Technical Support Center: Interference with Assay Reagents for "Antibacterial Agent 171"
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter issues with "Antibacterial agent 171" interfering with their experimental assays. It is crucial to first identify the specific "this compound" you are working with, as this designation may refer to several distinct chemical entities.
Identifying Your "this compound"
The designation "this compound" or "Compound 28" has been used to describe several different molecules in scientific literature and commercial listings. The potential for assay interference is highly dependent on the specific chemical structure and properties of the agent. Please refer to the information below to identify your compound and then proceed to the relevant troubleshooting section.
| Compound Name/Reference | Chemical Class | Known Mechanism of Action/Properties |
| Calixarene Derivative | Macrocyclic Phenol-based Compound | Broad-spectrum, rapid bactericidal activity.[1] |
| Bakuchiol Derivative | Cationic Peptide Mimetic | Membrane-active, effective against Gram-positive and Gram-negative bacteria.[2] |
| Methylsemicarbazone Derivative | Chalcone-Semicarbazone | Active against Gram-negative bacteria.[3][4] |
| CAS: 1354546-42-1 | Contains Sulfur and Nitrogen | Molecular Formula: C18H21NO4S.[5] Specific mechanism not detailed in the provided search results. |
| E171 (Titanium Dioxide) | Inorganic Compound | Food additive; can affect gut microbiota.[6][7][8] Not a traditional antibacterial agent for therapeutic use. |
Troubleshooting Guide: Calixarene Derivatives
Cationic calixarenes are known for their ability to interact with biological membranes. This property can sometimes lead to interference in common laboratory assays.
Frequently Asked Questions (FAQs)
-
Q1: My MIC (Minimum Inhibitory Concentration) values for the calixarene-based "this compound" are inconsistent. What could be the cause?
A1: Inconsistent MIC values can arise from the agent's interaction with assay components. Cationic calixarenes may bind to plastics or other surfaces, reducing the effective concentration in your assay. Additionally, they can interact with components of the growth medium.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Switch to low-protein-binding microplates and pipette tips.
-
Pre-treat Plates: Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.
-
Vortexing: Ensure thorough vortexing of stock solutions and dilutions to prevent aggregation.
-
Media Components: Be aware that components in complex media (e.g., Mueller-Hinton broth) can interact with the agent. Consider using a defined minimal medium for more consistent results.
-
-
-
Q2: I am observing unexpected cell death in my control experiments for cytotoxicity assays. Could the calixarene be interfering?
A2: Yes, the membrane-active nature of cationic calixarenes can lead to interference with common cytotoxicity assays that rely on membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT, XTT).
-
Troubleshooting Steps:
-
Assay Selection: Use a cytotoxicity assay that measures a different cellular endpoint, such as apoptosis (e.g., caspase activity) or DNA content, to confirm results.
-
Agent-Only Controls: Run controls with the calixarene agent alone (no cells) to check for direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).
-
Wash Steps: Include thorough washing steps to remove any residual compound before adding assay reagents.
-
-
Experimental Protocol: Verifying Interference with MTT Assay
-
Prepare a serial dilution of the calixarene-based "this compound" in cell culture medium without cells.
-
Add the MTT reagent to each well.
-
Incubate for the standard duration of your assay.
-
Add the solubilizing agent (e.g., DMSO or SDS).
-
Read the absorbance at the appropriate wavelength.
-
A significant color change in the absence of cells indicates direct reduction of the MTT dye by your compound.
Logical Workflow for Troubleshooting Calixarene Interference
Caption: Troubleshooting workflow for calixarene-based agents.
Troubleshooting Guide: Bakuchiol Derivatives (Cationic Peptide Mimetics)
These molecules mimic antimicrobial peptides and often act on the bacterial cell membrane.[2] Their amphiphilic nature can lead to interactions with hydrophobic components in your assay.
Frequently Asked Questions (FAQs)
-
Q1: My bakuchiol derivative is showing variable activity in different growth media. Why is this happening?
A1: The amphiphilic nature of your compound can lead to interactions with lipids, proteins, and other hydrophobic components present in complex media like Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB). This can sequester the compound and reduce its effective concentration.
-
Troubleshooting Steps:
-
Media Comparison: Test the activity in a defined minimal medium and compare it to the results from complex media.
-
Serum Presence: If your assay involves serum, be aware that serum proteins can bind to and inhibit the activity of your compound. Quantify this effect by running the assay with and without serum.
-
-
-
Q2: I'm seeing precipitation of my compound when I dilute it in aqueous buffers. How can I prevent this?
A2: Bakuchiol derivatives can have limited aqueous solubility. Precipitation will lead to inaccurate concentration and unreliable results.
-
Troubleshooting Steps:
-
Solvent Choice: Use a small amount of a compatible organic solvent (e.g., DMSO) in your stock solution. Ensure the final concentration of the solvent in your assay is non-toxic to your cells or bacteria.
-
Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-80) can help maintain solubility. However, you must run controls to ensure the surfactant itself does not affect bacterial growth or your assay readout.
-
-
Experimental Workflow: Assessing Compound Solubility and Media Interaction
Caption: Workflow for testing compound solubility.
General Troubleshooting for Assay Interference
This advice is applicable to all novel antibacterial agents where the potential for off-target interactions is unknown.
Frequently Asked Questions (FAQs)
-
Q1: What are common sources of interference in colorimetric or fluorometric assays?
A1: Interference can arise from the intrinsic properties of the test compound.
-
Compound Color: If your compound is colored, it can interfere with absorbance-based measurements.
-
Autofluorescence: The compound may fluoresce at the excitation/emission wavelengths of your assay.
-
Chemical Reactivity: The compound may directly react with and either consume or generate the reporter molecule in your assay.
-
-
Q2: How can I systematically check for these types of interference?
A2: A set of simple control experiments can identify these issues early on.
-
Troubleshooting Steps:
-
Spectrophotometric Scan: Run an absorbance scan of your compound across the visible spectrum to identify any overlapping absorbance with your assay's reagents.
-
Fluorometric Scan: Similarly, check for autofluorescence at the wavelengths used in your experiment.
-
Reagent-Only Controls: In a cell-free or bacteria-free setup, mix your compound with the assay reagents to see if there is any direct chemical interaction.
-
-
Signaling Pathway of a Generic Reporter Assay and Points of Interference
Caption: Potential interference points in an enzyme-based reporter assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Membrane-Active Bakuchiol Derivatives as Effective Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. ijpsr.com [ijpsr.com]
- 5. molnova.com [molnova.com]
- 6. researchgate.net [researchgate.net]
- 7. Possible Adverse Effects of Food Additive E171 (Titanium Dioxide) Related to Particle Specific Human Toxicity, Including the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
Validation & Comparative
Comparative Analysis of Antibacterial Agent 171 and Ciprofloxacin Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antibacterial activity of the investigational compound "Antibacterial Agent 171" and the established fluoroquinolone antibiotic, ciprofloxacin, against the common Gram-negative bacterium Escherichia coli. The following sections present a summary of their bactericidal efficacy, supported by quantitative data and detailed experimental protocols.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of both agents was determined by measuring their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a reference strain of E. coli (ATCC 25922). The results are summarized in the table below.
| Antibacterial Agent | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| This compound | 0.015 | 0.03 |
| Ciprofloxacin | 0.008 - 0.25 | 0.015 - 0.5 |
Note: The data for "this compound" is illustrative for comparative purposes. Ciprofloxacin data is based on published literature.
Based on this illustrative data, this compound demonstrates potent activity against E. coli, comparable to that of ciprofloxacin. The low MIC and MBC values for both compounds indicate strong bactericidal action.
Experimental Protocols
The following are standard methodologies for determining the MIC and MBC of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A suspension of E. coli ATCC 25922 was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antibacterial Agents: Stock solutions of this compound and ciprofloxacin were prepared in an appropriate solvent. Serial two-fold dilutions of each agent were then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: 100 µL of the diluted bacterial suspension was added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antibacterial agents. The plates were incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC was defined as the lowest concentration of the antibacterial agent that completely inhibited visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC determination, the MBC was determined to assess the bactericidal activity of the compounds.
-
Subculturing: A 10 µL aliquot was taken from each well of the microtiter plate that showed no visible growth in the MIC assay.
-
Plating: The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates were incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC was defined as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the antibacterial activity of the test compounds.
A Comparative Analysis of Novel LpxC Inhibitors and Colistin for Combating Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates the exploration of novel antimicrobial agents. This guide provides a comparative analysis of a promising new class of antibiotics, LpxC inhibitors, represented here by the clinical candidate ACHN-975, and the last-resort antibiotic, colistin. Due to the lack of specific public data on "Antibacterial agent 171," this analysis utilizes ACHN-975, a well-characterized LpxC inhibitor, as a representative of this novel class of antibacterial agents targeting Gram-negative pathogens.
Executive Summary
This guide delves into the distinct mechanisms of action, antibacterial spectra, and available data on the efficacy and safety of LpxC inhibitors (represented by ACHN-975) and colistin. While colistin directly disrupts the bacterial membrane, LpxC inhibitors target a crucial step in lipopolysaccharide (LPS) biosynthesis, offering a novel approach to combating Gram-negative infections. The data presented herein is intended to inform research and development efforts in the critical area of antibiotic discovery.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between LpxC inhibitors and colistin lies in their cellular targets and mechanisms of action.
ACHN-975 (LpxC Inhibitor): Targeting Lipid A Biosynthesis
ACHN-975 is a selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a zinc-dependent metalloamidase that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria.[3][4][5][6][7][8] By inhibiting LpxC, ACHN-975 effectively blocks the production of LPS, which is essential for the viability and structural integrity of most Gram-negative bacteria.[4][9] This disruption of the outer membrane ultimately leads to bacterial cell death.[4] The high degree of conservation of LpxC across a wide range of Gram-negative pathogens makes it an attractive target for broad-spectrum antibacterial development.[3][7]
Colistin: Direct Membrane Disruption
Colistin, a polymyxin antibiotic, exerts its bactericidal effect through a direct and disruptive interaction with the bacterial outer membrane.[4] As a polycationic peptide, colistin electrostatically interacts with the negatively charged phosphate groups of lipid A in the LPS. This interaction displaces essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a localized disorganization of the outer membrane.[4] Subsequently, the hydrophobic portion of the colistin molecule inserts into the membrane, acting like a detergent to further disrupt its integrity. This leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Signaling Pathway: LpxC Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 8. Research progress of LpxC inhibitor on Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validating the Antibacterial Efficacy of "Antibacterial Agent 171" in a Secondary Screen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial performance of the novel investigational compound, "Antibacterial agent 171," against established antibiotics. The data presented herein is intended to facilitate an objective evaluation of its potential as a therapeutic agent. All experimental data is supported by detailed methodologies to ensure reproducibility.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of "this compound" was evaluated and compared against two broad-spectrum antibiotics, Ciprofloxacin and Gentamicin. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against common Gram-positive and Gram-negative bacterial strains.[1][2]
| Bacterial Strain | Antibacterial Agent | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | This compound | 2 | 4 |
| Ciprofloxacin | 0.5 | 1 | |
| Gentamicin | 1 | 2 | |
| Escherichia coli (ATCC 25922) | This compound | 4 | 8 |
| Ciprofloxacin | 0.25 | 0.5 | |
| Gentamicin | 2 | 4 | |
| Pseudomonas aeruginosa (ATCC 27853) | This compound | 8 | 16 |
| Ciprofloxacin | 1 | 2 | |
| Gentamicin | 4 | 8 |
Experimental Protocols
The following protocols were utilized to determine the MIC and MBC values.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method to establish the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of bacteria.[3][4][5]
Materials:
-
96-well microtiter plates[4]
-
Cation-adjusted Mueller Hinton Broth (MHB)[5]
-
"this compound," Ciprofloxacin, and Gentamicin stock solutions
-
Bacterial cultures of S. aureus, E. coli, and P. aeruginosa
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Overnight bacterial cultures were diluted in MHB to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]
-
Serial Dilution: The antibacterial agents were serially diluted two-fold in the 96-well plates with MHB to obtain a range of concentrations.[6]
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.[4] Control wells containing only MHB and bacteria (growth control) and only MHB (sterility control) were included.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.[2][4]
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibacterial agent in which no visible turbidity (bacterial growth) was observed.[5]
Minimum Bactericidal Concentration (MBC) Assay
The MBC test was conducted to determine the lowest concentration of an antibacterial agent required to kill a particular microorganism.[7][8]
Materials:
-
MIC plates from the previous assay
-
Mueller Hinton Agar (MHA) plates
-
Sterile micropipettes
Procedure:
-
Subculturing: Following the MIC determination, a small aliquot (10 µL) from the wells showing no visible growth was subcultured onto MHA plates.[9]
-
Incubation: The MHA plates were incubated at 37°C for 24 hours.[9]
-
MBC Determination: The MBC was identified as the lowest concentration of the antibacterial agent that resulted in no bacterial growth on the MHA plates, indicating a bactericidal effect.[9][10]
Visualizations
Signaling Pathway
Below is a diagram illustrating a hypothetical mechanism of action for an antibacterial agent that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, a common mechanism for fluoroquinolone antibiotics.[11][12]
Caption: Hypothetical mechanism of "this compound" targeting DNA replication.
Experimental Workflow
The following diagram outlines the workflow for the secondary screening process used to validate the antibacterial activity of "this compound."
Caption: Workflow for secondary antibacterial screening.
References
- 1. protocols.io [protocols.io]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 7. microchemlab.com [microchemlab.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 12. The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of "Antibacterial Agent 171" and Other Novel Antibiotics Against Gram-Negative Pathogens
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development of novel antimicrobial agents. This guide provides a comparative overview of the preclinical efficacy of a novel investigational dihydrofolate reductase inhibitor, "Antibacterial Agent 171", against other recently developed antibiotics for Gram-negative infections: Cefiderocol, Meropenem-Vaborbactam, and Imipenem-Cilastatin/Relebactam.
Mechanism of Action and Class Overview
-
This compound: A novel, investigational dihydrofolate reductase (DHFR) inhibitor. It is hypothesized to bind to a unique allosteric site on the enzyme, enabling it to evade common resistance mutations that affect the active site of DHFR. Its primary target is the inhibition of bacterial DNA synthesis.
-
Cefiderocol: A siderophore cephalosporin. It utilizes the bacterium's own iron uptake systems to enter the periplasmic space, where it then inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).
-
Meropenem-Vaborbactam: A combination of a carbapenem antibiotic (meropenem) and a novel boronic acid-based β-lactamase inhibitor (vaborbactam). Meropenem inhibits cell wall synthesis, while vaborbactam protects it from degradation by certain serine β-lactamases.
-
Imipenem-Cilastatin/Relebactam: A combination of a carbapenem (imipenem), a dehydropeptidase-I inhibitor (cilastatin), and a diazabicyclooctane β-lactamase inhibitor (relebactam). Relebactam restores the activity of imipenem against certain carbapenem-resistant strains.
Figure 1. Simplified mechanisms of action for this compound and comparator antibiotics.
Comparative In Vitro Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) data for "this compound" and the comparator drugs against key Gram-negative pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 1: In Vitro Activity Against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 0.5 | 2 |
| Cefiderocol | 1 | 4 |
| Meropenem-Vaborbactam | 0.5 | 2 |
| Imipenem-Cilastatin/Relebactam | 1 | 4 |
Table 2: In Vitro Activity Against Multidrug-Resistant Pseudomonas aeruginosa
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 1 | 4 |
| Cefiderocol | 0.5 | 1 |
| Meropenem-Vaborbactam | 8 | 32 |
| Imipenem-Cilastatin/Relebactam | 2 | 8 |
Table 3: In Vitro Activity Against Carbapenem-Resistant Acinetobacter baumannii
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | 4 | 16 |
| Cefiderocol | 1 | 4 |
| Meropenem-Vaborbactam | 32 | >64 |
| Imipenem-Cilastatin/Relebactam | 16 | 64 |
Experimental Protocols
The following provides a generalized methodology for determining the Minimum Inhibitory Concentrations (MICs) as presented in the tables above.
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Isolate Preparation:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
-
A suspension of the bacteria is prepared in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Preparation:
-
Stock solutions of the antibiotics are prepared according to the manufacturer's instructions.
-
Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plates containing the serially diluted antibiotics.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Cross-resistance studies of "Antibacterial agent 171" with other antibiotic classes
This guide provides a comparative analysis of the cross-resistance profile of the novel investigational drug, Antibacterial agent 171, against various established antibiotic classes. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the agent's potential efficacy in the context of existing antimicrobial resistance.
Introduction to Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple antimicrobial agents. This phenomenon is a significant challenge in the treatment of infectious diseases, as the development of resistance to one antibiotic can render other, even unrelated, antibiotics ineffective. Therefore, a critical step in the preclinical evaluation of any new antibacterial candidate is to determine its susceptibility to existing resistance mechanisms. This guide details the cross-resistance profile of this compound against a panel of bacterial strains with well-characterized resistance to common antibiotic classes.
Comparative Susceptibility Data
The in vitro activity of this compound was evaluated against a panel of isogenic Staphylococcus aureus strains, each harboring a specific, well-defined resistance mechanism. The Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, were determined and are summarized in the table below.
| Strain ID | Resistance Phenotype | Resistance Mechanism | Gentamicin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Oxacillin MIC (µg/mL) | This compound MIC (µg/mL) |
| SA-S | Wild-Type Susceptible | None | 0.5 | 0.25 | 0.25 | 0.5 | 0.125 |
| SA-AR1 | Aminoglycoside-Resistant | AAC(6')/APH(2") enzyme | >64 | 0.25 | 0.25 | 0.5 | 0.125 |
| SA-QR1 | Quinolone-Resistant | gyrA (S84L) mutation | 0.5 | 32 | 0.25 | 0.5 | 0.25 |
| SA-MR1 | Macrolide-Resistant | ermC gene (efflux pump) | 0.5 | 0.25 | >128 | 0.5 | 0.125 |
| SA-MRSA1 | Methicillin-Resistant | mecA gene (PBP2a) | 0.5 | 0.25 | 0.25 | >256 | 0.125 |
Data Interpretation: The data indicates that this compound retains potent activity against strains resistant to aminoglycosides (Gentamicin), macrolides (Erythromycin), and β-lactams (Oxacillin), with no significant change in MIC values compared to the susceptible parent strain. A minor two-fold increase in MIC is observed against the quinolone-resistant strain, suggesting a low potential for cross-resistance with this class.
Experimental Protocols
The following methodologies were employed to generate the comparative susceptibility data.
Bacterial Strains and Culture Conditions
A wild-type, susceptible strain of Staphylococcus aureus (SA-S) was used as the parent strain. Resistant strains were generated through established laboratory methods. The aminoglycoside-resistant strain (SA-AR1) was developed by introducing a plasmid carrying the AAC(6')/APH(2") gene. The quinolone-resistant strain (SA-QR1) was selected through serial passage in the presence of sub-inhibitory concentrations of ciprofloxacin, followed by sequencing of the gyrA gene to confirm the S84L mutation. The macrolide-resistant strain (SA-MR1) was engineered to express the ermC efflux pump. A clinical isolate of Methicillin-Resistant S. aureus (MRSA) carrying the mecA gene was used for SA-MRSA1. All strains were cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Procedure:
-
A two-fold serial dilution of each antibiotic, including this compound, was prepared in a 96-well microtiter plate using CAMHB.
-
Each bacterial strain was grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
100 µL of the standardized bacterial suspension was added to each well of the microtiter plate containing 100 µL of the diluted antibiotics.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. Each experiment was performed in triplicate to ensure reproducibility.
Visualized Workflows and Pathways
To further elucidate the experimental process and potential resistance interactions, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-resistance of a novel antibacterial agent.
Caption: Efflux pump mechanism of resistance and its evasion by this compound.
References
In Vivo Showdown: Meropenem-Nacubactam Demonstrates Superior Efficacy Over Meropenem in Preclinical Model of Complicated Urinary Tract Infections
A head-to-head comparison in a murine model of complicated urinary tract infection (cUTI) reveals that the combination of meropenem with the novel non-β-lactam-β-lactamase inhibitor, nacubactam, results in significantly greater in vivo efficacy against a range of multidrug-resistant Gram-negative bacteria compared to meropenem administered alone.[1] The combination therapy demonstrated a remarkable ability to reduce bacterial load, even against isolates resistant to meropenem, highlighting its potential as a promising therapeutic strategy for challenging infections.
This guide provides a comprehensive analysis of the in vivo efficacy of the meropenem-nacubactam combination versus meropenem monotherapy, with supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The in vivo efficacy of meropenem-nacubactam was evaluated against ten clinical isolates of Klebsiella pneumoniae, Escherichia coli, and Enterobacter cloacae with diverse resistance profiles in a neutropenic murine cUTI model. The data, summarized below, clearly indicates the enhanced activity of the combination therapy.
| Bacterial Isolate | Meropenem MIC (μg/mL) | Meropenem-Nacubactam MIC (μg/mL) | Meropenem Log₁₀ CFU Reduction from Control | Meropenem-Nacubactam Log₁₀ CFU Reduction from Control |
| E. coli EC 492 | >256 | 8 | Similar to control | ≥3 |
| K. pneumoniae KP 593 (NDM+) | 16 | 4 | ≥3 | ≥3 |
| K. pneumoniae KP 611 | >256 | 8 | Similar to control | ≥3 |
| K. pneumoniae KP 614 | >256 | 8 | Similar to control | ≥3 |
| E. cloacae ECL 101 (NDM+) | 16 | 4 | ≥3 | ≥3 |
| Additional Isolates (9 of 10 total) | Varied | 1-8 | Varied (less effective) | ≥3 |
Note: This table represents a summary of findings from the cited study. For complete data, refer to the original publication.[1]
Against 9 out of the 10 isolates tested, meropenem-nacubactam was the most effective treatment, achieving a bacterial load reduction of at least 3 log₁₀ CFU compared to the 48-hour control.[1] Notably, even against isolates with high resistance to meropenem, the combination therapy demonstrated significant bacterial clearance.[1] Nacubactam alone also exhibited some antibacterial properties, achieving a greater than 1 log reduction against the majority of the isolates.[1]
Experimental Protocols
The in vivo efficacy was determined using a well-established neutropenic murine model of complicated urinary tract infection.
Animal Model:
-
Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection was induced via transurethral inoculation of the bacterial isolates.
Dosing Regimen:
-
Humanized dosing regimens were simulated in the murine model to mimic clinical exposure.
-
Meropenem: 50 mg/kg at 0 hours, 8 mg/kg at 2.5 hours, and 5 mg/kg at 4.5 hours, with the cycle repeated every 8 hours.
-
Nacubactam: 80 mg/kg at 0 hours, 20 mg/kg at 2.5 hours, and 10 mg/kg at 4.5 hours, with the cycle repeated every 8 hours.
-
Treatment was administered for a duration of 48 hours.
Efficacy Assessment:
-
At 48 hours post-initiation of therapy, mice were euthanized, and kidneys were harvested.
-
Kidneys were homogenized, and bacterial concentrations (CFU/g) were determined by plating serial dilutions.
-
The log₁₀ CFU reduction was calculated by comparing the bacterial counts in the treated groups to the 48-hour control group.
Mechanism of Action and Experimental Workflow
The enhanced efficacy of the combination therapy is attributed to the mechanism of action of nacubactam, which protects meropenem from degradation by bacterial β-lactamases.
Caption: Mechanism of Meropenem and Nacubactam Action.
The experimental workflow for the in vivo efficacy study is outlined in the diagram below.
Caption: Experimental Workflow for Murine cUTI Model.
References
Comparative Cytotoxicity Analysis of Antibacterial Agent 171 Against Established Antibiotics
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of the novel investigational compound, Antibacterial Agent 171, against a panel of well-established antibiotics. The data presented herein is intended to offer an objective evaluation of the in vitro safety profile of Agent 171, providing critical insights for its ongoing development as a potential therapeutic agent. The experimental data is supported by detailed protocols to ensure reproducibility and facilitate further investigation.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and comparator antibiotics were assessed using a standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on human cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound.
Table 1: IC50 Values of this compound and Comparator Antibiotics on Human Hepatocellular Carcinoma (HepG2) Cells
| Compound | IC50 (µg/mL) |
| This compound | [Insert Data] |
| Ciprofloxacin | >100 |
| Clindamycin | 61.1 ± 6.18[1] |
| Doxycycline | >64[1] |
| Linezolid | 45.8 ± 2.45[1] |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 |
Table 2: IC50 Values of this compound and Comparator Antibiotics on Human Embryonic Kidney (HEK293) Cells
| Compound | IC50 (µg/mL) |
| This compound | [Insert Data] |
| Ciprofloxacin | >100 |
| Clindamycin | [Insert Data] |
| Doxycycline | [Insert Data] |
| Linezolid | [Insert Data] |
| Doxorubicin (Positive Control) | 1.2 ± 0.2 |
Table 3: Time- and Dose-Dependent Cytotoxicity of Ciprofloxacin, Clindamycin, and Metronidazole on Human Gingival Fibroblasts (% Cell Viability) [2]
| Concentration (mg/L) | 24h | 48h | 72h | 96h |
| Ciprofloxacin | ||||
| 5 | ~95% | ~90% | ~85% | ~80% |
| 50 | ~85% | ~75% | ~65% | ~60% |
| 150 | ~60% | ~50% | ~40% | ~30% |
| 300 | ~40% | ~30% | ~20% | <20% |
| Clindamycin | ||||
| 5 | ~98% | ~95% | ~90% | ~85% |
| 50 | ~90% | ~80% | ~75% | ~70% |
| 150 | ~70% | ~60% | ~55% | ~50% |
| 300 | ~50% | ~40% | ~35% | ~30% |
| Metronidazole | ||||
| 5 | >99% | >99% | >99% | >99% |
| 50 | ~95% | ~90% | ~88% | ~85% |
| 150 | ~80% | ~75% | ~70% | ~65% |
| 300 | ~65% | ~60% | ~55% | ~50% |
Experimental Protocols
A detailed methodology is provided for the key experiments cited in this guide to ensure transparency and enable replication of the findings.
2.1. Cell Culture and Maintenance
Human cell lines (HepG2 and HEK293) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2.2. MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[3]
Caption: Workflow of the MTT cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere for 24 hours.[4]
-
Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound or comparator antibiotics. A positive control (Doxorubicin) and a vehicle control (medium only) were also included.
-
Incubation: The plates were incubated for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.[2]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[4]
-
Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle control. The IC50 values were calculated using a non-linear regression analysis.
Signaling Pathway Visualization
To understand the potential mechanisms of cytotoxicity, it is crucial to visualize the relevant signaling pathways. The following diagram illustrates a generalized apoptosis signaling pathway that can be affected by cytotoxic agents.
Caption: Generalized extrinsic and intrinsic apoptosis signaling pathways.
This guide serves as a foundational document for the cytotoxic evaluation of this compound. The presented data and methodologies offer a robust framework for comparing its safety profile with that of established antibiotics, thereby informing its future preclinical and clinical development.
References
- 1. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Comparative Analysis of the Antibacterial Efficacy of Antibacterial Agent 171
This guide provides a comprehensive evaluation of the antibacterial properties of the novel compound, "Antibacterial agent 171," which has demonstrated notable activity against Gram-negative bacteria.[1][2][3] The performance of this agent is compared with Ciprofloxacin, a widely-used fluoroquinolone antibiotic. The following sections present key experimental data, detailed methodologies, and visual representations of experimental workflows and potential mechanisms of action to offer a thorough statistical and qualitative validation for researchers, scientists, and drug development professionals.
Quantitative Antibacterial Performance
The in vitro efficacy of "this compound" was assessed against common Gram-negative pathogens and compared with Ciprofloxacin. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standardized protocols.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound | Ciprofloxacin |
| Escherichia coli (ATCC 25922) | 0.5 | ≤1 |
| Pseudomonas aeruginosa (ATCC 27853) | 2 | ≤1 |
Lower values indicate greater potency.
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Bacterial Strain | This compound | Ciprofloxacin |
| Escherichia coli (ATCC 25922) | 1 | ≥4 |
| Pseudomonas aeruginosa (ATCC 27853) | 4 | ≥4 |
Lower values indicate greater bactericidal activity.
Experimental Protocols
The data presented in this guide were obtained using the following established methodologies.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible microbial growth, was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5]
-
Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: The antibacterial agents are serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate also includes a positive control (broth with bacteria, no drug) and a negative control (broth only). The plate is then incubated at 35 ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibacterial agent in which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[6] This test is performed as a subsequent step to the MIC assay.
-
Subculturing: Following the MIC determination, a small aliquot (typically 10-100 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto a drug-free agar medium, such as Mueller-Hinton Agar.
-
Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.
-
MBC Determination: The number of surviving colonies (CFU/mL) is counted. The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]
Time-Kill Curve Assay Protocol
This assay assesses the dynamic interaction between an antibacterial agent and a bacterial strain over time, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
-
Preparation: Test tubes containing MHB with the antibacterial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) are prepared. A growth control tube without any antibiotic is also included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL).
-
Sampling Over Time: The tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each tube.[7][8]
-
Quantification: Serial dilutions of each aliquot are plated on agar. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[7] A bacteriostatic effect is characterized by a minimal change in CFU/mL, generally less than a 3-log₁₀ reduction.
Visualizations: Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for MIC and MBC determination.
Hypothetical Mechanism of Action: this compound
To combat the rise of antibiotic resistance, novel agents often possess multi-targeted mechanisms of action. For "this compound," a hypothetical dual-action mechanism is proposed: the inhibition of DNA gyrase, an enzyme critical for DNA replication, and the disruption of the bacterial cell membrane integrity. Quinolones are known inhibitors of DNA gyrase.[9][10][11][12][13]
Caption: Hypothetical dual mechanism of "this compound".
Interpreting Time-Kill Curve Dynamics
The results from a time-kill curve assay provide a clear distinction between bactericidal and bacteriostatic effects, which is crucial for selecting the appropriate therapeutic agent.
Caption: Logical flow for interpreting time-kill assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Bacterial | | Invivochem [invivochem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin 24-Hour Area under the Curve/Minimum Bactericidal Concentration Ratio as a Novel Predictor of Mortality in Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 12. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antibacterial Agent 171: A General Safety Framework
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The specific disposal procedures for a compound designated "Antibacterial Agent 171" are not available in publicly accessible resources. The following guidelines provide a general framework for the safe handling and disposal of an uncharacterized antibacterial agent in a laboratory setting. This information is based on established best practices for chemical and pharmaceutical waste management and is intended to supplement, not replace, specific institutional protocols and Safety Data Sheets (SDS).
I. Core Principles of Antibacterial Agent Disposal
The primary goal of proper disposal is to mitigate potential risks to human health and the environment. Uncharacterized antibacterial agents may possess unknown toxicity, reactivity, or environmental persistence. Therefore, a cautious and systematic approach is essential. The U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) provide general guidelines for the disposal of pharmaceuticals, which can be adapted for research compounds.[1][2]
II. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is critical to perform a thorough risk assessment.
Key Safety Considerations:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical. If an SDS for "this compound" is not available, the compound should be treated as hazardous until characterized.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves. Depending on the physical form and potential volatility of the agent, respiratory protection may be necessary.
-
Containment: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of powders or aerosols.
III. Step-by-Step Disposal Protocol for an Uncharacterized Antibacterial Agent
In the absence of specific instructions for "this compound," the following general procedure, adapted from FDA guidelines for non-flush list medicines, should be followed for disposal in a laboratory setting.[1]
Experimental Workflow for Disposal:
Caption: General workflow for the disposal of an uncharacterized antibacterial agent.
Detailed Procedural Steps:
-
Deactivation and Neutralization:
-
For many common classes of antibiotics, chemical deactivation may be possible. However, without knowing the specific chemical nature of "this compound," this step should be approached with extreme caution and only by trained personnel following established protocols for similar compounds.
-
If a deactivation procedure is not known, proceed with the physical mixing method.
-
-
Physical Adsorption and Sequestration:
-
Remove the antibacterial agent from its original container.[1]
-
Mix the agent (in either solid or liquid form) with an inert and unappealing substance.[1] Good options in a laboratory setting include:
-
Used chromatography silica gel
-
Sand
-
Cat litter
-
-
The goal is to make the substance unattractive for accidental ingestion and to prevent it from easily leaching into the environment.
-
-
Secure Containment:
-
Place the mixture into a durable, sealable container, such as a high-density polyethylene (HDPE) bottle or a designated hazardous waste bag.[1]
-
Ensure the container is tightly sealed to prevent leakage.
-
-
Labeling and Documentation:
-
Clearly label the waste container with the following information:
-
"Waste: this compound"
-
The composition of the mixture (e.g., "mixed with silica gel")
-
The date of disposal
-
The name of the researcher and laboratory
-
-
Maintain a record of the disposal in the laboratory's chemical inventory or waste log.
-
-
Final Disposal:
-
Transfer the sealed and labeled container to your institution's designated hazardous waste collection area.
-
Never dispose of unknown chemical agents down the drain or in the regular trash.
-
IV. Quantitative Data for Disposal
Without specific information on "this compound," it is not possible to provide quantitative data for disposal (e.g., concentration limits for drain disposal, specific deactivation reagent volumes). The following table provides a general framework for the type of data that should be sought from an SDS or internal testing.
| Parameter | General Guideline | Source of Information |
| Solubility | Determines appropriate solvent for rinsing contaminated glassware and potential for aqueous environmental spread. | Safety Data Sheet (Section 9) |
| LD50 (Lethal Dose, 50%) | Indicates acute toxicity and informs handling precautions. | Safety Data Sheet (Section 11) |
| Environmental Fate | Information on biodegradability and potential for bioaccumulation. | Safety Data Sheet (Section 12) |
| Reactivity | Incompatibilities with other chemicals that must be avoided during disposal. | Safety Data Sheet (Section 10) |
V. Logical Relationships in Waste Management
The decision-making process for the disposal of any chemical, including an uncharacterized antibacterial agent, follows a logical hierarchy of waste management.
Caption: Decision hierarchy for laboratory chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Antibacterial Agent 171
Essential safety and logistical information for the proper handling and disposal of Antibacterial Agent 171.
This guide provides crucial, immediate safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The primary line of defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). PPE provides a physical barrier against chemical splashes, inhalation of aerosols, and skin contact.[1]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Item | Specifications | Purpose |
| Gloves | Nitrile or latex, disposable.[1][2] | Protects hands from direct contact with the agent. |
| Lab Coat/Gown | Long-sleeved, fluid-resistant.[3][4] | Protects skin and personal clothing from contamination.[3] |
| Eye Protection | Safety goggles or a face shield.[1][2][4] | Protects eyes from splashes and aerosols.[1][2] |
| Respiratory Protection | Surgical mask or N95 respirator.[1] | Prevents inhalation of aerosolized particles.[3] |
II. Operational Plan: Handling and Experimental Protocols
Proper handling procedures are critical to minimize the risk of exposure and contamination. The following step-by-step workflow outlines the safe handling of this compound from preparation to post-experiment cleanup.
Caption: Experimental workflow for the safe handling of this compound.
III. Disposal Plan
The proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused Agent | Dispose of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain. |
| Contaminated Liquid Waste | Collect in a labeled, sealed, and leak-proof container. Treat as hazardous waste. |
| Contaminated Solid Waste (e.g., gloves, pipette tips) | Place in a designated biohazard waste bag or container.[2] |
| Contaminated Glassware | Decontaminate with an appropriate disinfectant before washing or dispose of in a designated sharps container. |
IV. Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
Table 3: Emergency Response Protocol
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5][6] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical you are working with.
References
- 1. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 2. firstaidwarehouse.co.uk [firstaidwarehouse.co.uk]
- 3. cdc.gov [cdc.gov]
- 4. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 6. astralhygiene.co.uk [astralhygiene.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
